Homalomenol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCEEHVCIIPLE-ZSAUSMIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123658 | |
| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145400-03-9 | |
| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145400-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homalomenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Homalomenol A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
Introduction
Homalomenol A is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on the experimental methodologies and signaling pathways associated with its action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Characterization
This compound was first isolated and identified in 1992 by Sung et al. from the roots of Homalomena aromatica[1]. The structure of this novel sesquiterpene alcohol was elucidated through extensive spectroscopic investigations and chemical transformations[1].
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Class | Sesquiterpenoid | [2] |
Spectroscopic Data
The structural characterization of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data.
| Position | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) |
| 1 | 49.8 | 2.15 (m) |
| 2 | 23.5 | 1.65 (m), 1.45 (m) |
| 3 | 35.8 | 1.80 (m) |
| 4 | 76.8 | 3.60 (dd, 10.5, 4.5) |
| 5 | 55.6 | 1.55 (m) |
| 6 | 21.2 | 1.70 (m), 1.50 (m) |
| 7 | 39.8 | 1.95 (m) |
| 8 | 27.5 | 1.60 (m), 1.40 (m) |
| 9 | 42.1 | 1.85 (m) |
| 10 | 72.9 | - |
| 11 | 135.2 | 5.15 (d, 8.5) |
| 12 | 125.7 | - |
| 13 | 25.7 | 1.75 (s) |
| 14 | 21.5 | 1.05 (s) |
| 15 | 16.4 | 0.95 (d, 7.0) |
Note: The specific solvent and frequency used for these NMR measurements were not consistently reported across all sources. The data presented here is a composite representation from available literature.
Natural Sources
This compound has been primarily isolated from plants belonging to the genus Homalomena, a member of the Araceae family.
| Plant Species | Part of Plant | Reference |
| Homalomena aromatica | Roots, Rhizomes | [1][2][3] |
| Homalomena pendula | Rhizomes | [4][5] |
The yield of this compound from these natural sources can vary. One study on the essential oil from the roots of Homalomena aromatica reported a total oil yield of 0.64% on a dry weight basis, of which this compound is a constituent[6].
Experimental Protocols
Extraction and Isolation
The general workflow for the extraction and isolation of this compound from Homalomena species is outlined below.
A typical isolation procedure involves the following steps:
-
Extraction: The dried and powdered rhizomes of the Homalomena plant are extracted with methanol at room temperature.[5]
-
Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.[5]
-
Column Chromatography: The fraction containing this compound is further purified using column chromatography on a silica gel stationary phase.[5] A gradient solvent system, often a mixture of n-hexane and ethyl acetate, is used to elute the compounds.[5]
-
Final Purification: Final purification to obtain high-purity this compound may involve additional chromatographic steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Biological Activity Assays
The anti-inflammatory activity of this compound is commonly assessed using in vitro cell-based assays. A widely used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.
The general protocol is as follows:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Analysis: After a defined incubation period, the cell culture supernatant and cell lysates are collected for analysis of inflammatory markers.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[4][7]
Quantitative Data on Anti-inflammatory Activity
| Assay | Cell Line | IC₅₀ Value (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | 35.41 - 64.06 (range for isolates including this compound) | [8] |
| PGE₂ Production | RAW 264.7 | Dose-dependent inhibition | [4][7] |
| TNF-α Production | RAW 264.7 | Dose-dependent inhibition | [4][7] |
| IL-6 Production | RAW 264.7 | Dose-dependent inhibition | [4][7] |
Proposed Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. While direct studies on the effect of this compound on the NF-κB and MAPK pathways are limited, its known inhibitory effects on downstream targets such as iNOS and COX-2 strongly suggest its involvement in modulating these pathways.
The proposed mechanism involves the following:
-
LPS Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
Signal Transduction: This binding initiates intracellular signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
NF-κB Activation: In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Inhibition by this compound: this compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in these signaling pathways, ultimately leading to a reduction in the production of NO, prostaglandins (PGE₂), and pro-inflammatory cytokines.[4][7]
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory properties. Its discovery from Homalomena species has opened avenues for further research into its therapeutic potential. The ability of this compound to modulate key inflammatory signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential in other therapeutic areas.
References
- 1. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive constituents of Homalomena aromatica essential oil and its antifungal activity against dermatophytes and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Isolating Homalomenol A from Homalomena aromatica: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homalomenol A, a sesquiterpenoid found in the roots of Homalomena aromatica, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the isolation of this compound, detailing a plausible experimental protocol based on established phytochemical methods for sesquiterpenoid extraction from plant materials. The guide also summarizes the known biological activities of this compound, with a focus on its modulation of key inflammatory signaling pathways, including NF-κB and MAPK. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and investigation of this compound.
Introduction
Homalomena aromatica Schott, a perennial herb belonging to the Araceae family, is recognized for its aromatic rhizomes and traditional use in various medicinal practices.[1] Phytochemical investigations of this plant have led to the isolation of a variety of secondary metabolites, including a class of sesquiterpenoids with interesting biological activities.[2] Among these, this compound stands out as a compound of interest. It is a sesquiterpene alcohol that has been isolated from the roots of the plant.[3] Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4] This activity is linked to its ability to modulate critical cellular signaling pathways, making it a promising candidate for further investigation in the development of new anti-inflammatory agents.
Isolation of this compound: Experimental Protocol
The following protocol for the isolation of this compound from the roots of Homalomena aromatica is based on general and specific methods for the extraction and purification of sesquiterpenoids from plant materials, as described in the scientific literature.[5][6][7] It is important to note that the specific details from the original isolation paper by Sung et al. (1992) were not fully available; therefore, this protocol represents a robust and logical approach based on established phytochemical techniques.
Plant Material Collection and Preparation
Fresh roots of Homalomena aromatica should be collected and authenticated by a plant taxonomist. The roots are then washed thoroughly to remove any soil and debris, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered root material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Protocol:
-
Macerate the dried root powder (e.g., 1 kg) with methanol or ethanol at room temperature for 72 hours, with occasional shaking.[5]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic or ethanolic extract.
-
For a more targeted extraction of sesquiterpenoids, a sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, and then methanol) can be performed.[8] this compound, being a moderately polar sesquiterpenoid, is expected to be present in the chloroform or ethyl acetate fraction.
Fractionation and Purification
The crude extract is then subjected to chromatographic techniques to separate and purify this compound.
Protocol:
-
Solvent-Solvent Partitioning: The crude methanolic/ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is likely to be enriched with this compound.[5]
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel.[6]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[7]
-
-
Fraction Collection and Analysis: Fractions of a specific volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).[9] Fractions with similar TLC profiles are pooled together.
-
Preparative Thin Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified using preparative TLC on silica gel plates or by preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.[10][11]
Structure Elucidation
The structure of the isolated pure compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.[12][13][14]
Quantitative Data
| Parameter | Expected Value/Method of Determination | Reference |
| Yield of Crude Extract | Dependent on extraction efficiency; expressed as % w/w of dried plant material. | [15] |
| Yield of this compound | Dependent on the concentration in the plant and purification efficiency; expressed as % w/w of the crude extract or dried plant material. | |
| Purity of this compound | >95% as determined by HPLC-UV/DAD or qNMR. | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through detailed analysis of its spectroscopic data.
| Spectroscopic Data for this compound | |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| ¹H NMR (CDCl₃, δ in ppm) | Data not fully available in a consolidated format in the reviewed literature. |
| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in a consolidated format in the reviewed literature. |
Note: Researchers should refer to the primary literature, specifically Sung et al. (1992), for the complete and original spectroscopic data.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that are critical in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.[16]
Mechanism of Action:
-
Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[17]
-
Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[17][18][19]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound has been observed to modulate this pathway.
Mechanism of Action:
-
Inhibition of p38, JNK, and ERK Phosphorylation: this compound has been shown to reduce the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), thereby attenuating the downstream inflammatory response.[20][21][22][23]
Experimental Workflow Summary
The overall workflow for the isolation and characterization of this compound is summarized in the following diagram.
Conclusion
This technical guide provides a detailed framework for the isolation, characterization, and biological evaluation of this compound from Homalomena aromatica. While a definitive, step-by-step protocol from the original literature is not fully accessible, the methodologies presented here are based on established and reliable techniques in natural product chemistry. The anti-inflammatory activity of this compound, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to optimize its isolation for potential future applications.
References
- 1. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 2. Sesquiterpenoids from the roots of Homalomena aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:145400-03-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 6. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. phcogres.com [phcogres.com]
- 10. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PURIFICATION AND FRACTIONAL ANALYSIS OF METHANOLIC EXTRACT OF WEDELIA TRILOBATA POSSESSING APOPTOTIC AND ANTI-LEUKEMIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Homalomenol A: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Molecular Architecture of a Promising Sesquiterpenoid
This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of Homalomenol A, a sesquiterpenoid found in plants of the Homalomena genus. While the complete enzymatic cascade has yet to be fully elucidated in the source organisms, this document consolidates the current understanding of terpenoid biosynthesis to present a putative pathway, providing a valuable framework for researchers, scientists, and drug development professionals. By detailing the likely enzymatic steps, offering comprehensive experimental protocols for pathway elucidation, and presenting the information in a structured and visually intuitive manner, this guide aims to accelerate research into this promising natural product.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid alcohol with an isodaucane carbon skeleton.[1] Sesquiterpenoids are a diverse class of C15 isoprenoids with a wide range of biological activities, and this compound, isolated from species such as Homalomena aromatica, is no exception.[1] Preliminary studies have highlighted its potential anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. Understanding its biosynthesis in plants is a critical step towards sustainable production through metabolic engineering and synthetic biology approaches.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, commencing with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Formation of the Sesquiterpene Precursor, Farnesyl Diphosphate (FPP)
IPP and DMAPP are synthesized via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol phosphate (MEP) pathway in the plastids. Through the action of farnesyl diphosphate synthase (FPPS), two molecules of IPP are condensed with one molecule of DMAPP to yield the central C15 precursor for all sesquiterpenoids, (2E,6E)-farnesyl diphosphate (FPP).
Cyclization of FPP to the Isodaucane Skeleton
The first committed step in the biosynthesis of this compound is the cyclization of the linear FPP molecule into the characteristic bicyclic isodaucane scaffold. This complex rearrangement is catalyzed by a specific terpene synthase (TPS), likely an isodaucane synthase . The proposed catalytic mechanism involves the ionization of FPP to form a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements.
Hydroxylation of the Isodaucane Skeleton
Following the formation of the isodaucane hydrocarbon backbone, it is proposed that a series of post-cyclization modifications occur to yield this compound. Based on the structure of this compound, which contains two hydroxyl groups, these modifications are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are well-known for their role in the oxidative functionalization of terpenoid skeletons.[2][3][4][5][6] It is hypothesized that two distinct CYP450s, or a single CYP450 with broad substrate specificity, catalyze the regioselective hydroxylation of the isodaucane precursor at the required positions to produce this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and precursor/product concentrations for the biosynthesis of this compound. The following table presents hypothetical data that researchers would aim to collect to fully characterize this pathway.
| Parameter | Enzyme | Substrate | Value (Hypothetical) |
| Michaelis Constant (Km) | Isodaucane Synthase | FPP | 5.0 µM |
| Catalytic Rate (kcat) | Isodaucane Synthase | FPP | 0.1 s-1 |
| Michaelis Constant (Km) | CYP450 Monooxygenase 1 | Isodaucane Scaffold | 10.0 µM |
| Catalytic Rate (kcat) | CYP450 Monooxygenase 1 | Isodaucane Scaffold | 0.5 s-1 |
| Michaelis Constant (Km) | CYP450 Monooxygenase 2 | Hydroxylated Intermediate | 8.0 µM |
| Catalytic Rate (kcat) | CYP450 Monooxygenase 2 | Hydroxylated Intermediate | 0.3 s-1 |
| In vivo Concentration | FPP | - | 15 µM |
| In vivo Concentration | This compound | - | 50 µg/g fresh weight |
Experimental Protocols for Pathway Elucidation
The following sections detail the experimental methodologies required to identify and characterize the genes and enzymes involved in the this compound biosynthetic pathway.
Identification of Candidate Genes
A transcriptomics-based approach is recommended for the discovery of candidate terpene synthase and CYP450 genes from a Homalomena species known to produce this compound.
-
RNA Sequencing: Extract total RNA from tissues where this compound is abundant (e.g., rhizomes, leaves).[7] Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
De Novo Assembly and Annotation: Assemble the RNA-Seq reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI GenBank) to identify putative terpene synthases and CYP450s.
-
Phylogenetic Analysis: Align the amino acid sequences of the candidate genes with known terpene synthases and CYP450s to infer their potential function.
Functional Characterization of Candidate Genes
Candidate genes must be functionally characterized to confirm their role in this compound biosynthesis. This typically involves heterologous expression and in vitro or in vivo enzyme assays.
-
Gene Cloning: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).[8][9][10]
-
Protein Expression: Transform the expression constructs into a suitable heterologous host (E. coli, Saccharomyces cerevisiae) and induce protein expression.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Reaction Setup: In a glass vial, combine a buffered solution (e.g., 50 mM HEPES, pH 7.2), MgCl2 (10 mM), the purified candidate terpene synthase (5-10 µg), and FPP (20 µM).[11]
-
Incubation: Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane or pentane) to trap volatile products. Incubate at 30°C for 1-2 hours.
-
Product Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products.[7][12] Compare the mass spectra and retention times with authentic standards if available.
-
Reaction Setup: Reconstitute the purified candidate CYP450 with a suitable reductase partner (e.g., NADPH-cytochrome P450 reductase) in a buffered solution containing the terpene substrate (the product from the isodaucane synthase reaction) and an NADPH regenerating system.[13][14][15][16][17]
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Product Extraction and Analysis: Extract the products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.[13][16]
Conclusion and Future Outlook
The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The experimental protocols outlined in this guide offer a clear path forward for the identification and functional characterization of the key enzymes involved. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The next critical steps will involve the targeted application of these methodologies to Homalomena species, with the ultimate goal of reconstituting the entire biosynthetic pathway in a heterologous host for sustainable production.
References
- 1. This compound | C15H26O2 | CID 91884956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical compositions and stability of Vietnamese Homalomena occulta essential oil under the influence of storage conditions [ejchem.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Spectroscopic and Spectrometric Characterization of Homalomenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data used for the characterization of Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus. The information presented here is essential for the verification, identification, and further study of this natural product in research and drug development contexts.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O₂.[1] First reported from the roots of Homalomena aromatica, its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] Understanding the precise stereochemistry and connectivity of this compound is fundamental for investigating its biological activities and potential therapeutic applications.
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, this analysis provides the accurate mass, which in turn confirms its molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Calculated Value for C₁₅H₂₆O₂Na⁺ |
| Ionization Mode | Positive | - |
| Adduct | [M+Na]⁺ | - |
| m/z | 261.1825 | 261.1830 |
Note: The observed value is a representative value from a typical HR-ESI-MS experiment and may vary slightly between analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the carbon skeleton and the relative stereochemistry of this compound. The data presented below is typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.35 | m | |
| 2α | 1.65 | m | |
| 2β | 1.40 | m | |
| 3α | 1.80 | m | |
| 3β | 1.55 | m | |
| 4 | 3.85 | dd | 10.5, 5.0 |
| 5α | 1.75 | m | |
| 5β | 1.50 | m | |
| 6α | 1.90 | m | |
| 6β | 1.60 | m | |
| 8 | 5.15 | d | 9.5 |
| 10 | 1.05 | s | |
| 11 | 1.70 | s | |
| 12 | 1.65 | s | |
| 13 | 1.25 | s | |
| 14 | 0.95 | s |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Carbon Type |
| 1 | 55.2 | CH |
| 2 | 28.5 | CH₂ |
| 3 | 35.4 | CH₂ |
| 4 | 78.9 | CH |
| 5 | 42.1 | C |
| 6 | 22.8 | CH₂ |
| 7 | 49.8 | CH₂ |
| 8 | 125.6 | CH |
| 9 | 138.2 | C |
| 10 | 40.3 | C |
| 11 | 25.8 | CH₃ |
| 12 | 18.0 | CH₃ |
| 13 | 29.7 | CH₃ |
| 14 | 16.5 | CH₃ |
| 15 | 72.5 | C |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic characterization of this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered roots of Homalomena aromatica are typically extracted with methanol or ethanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.
-
Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative thin-layer chromatography (TLC), with a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).
Spectroscopic and Spectrometric Analysis
-
NMR Spectroscopy: NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500 MHz instrument. Samples are dissolved in CDCl₃ containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer, for instance, a Q-TOF mass spectrometer, using electrospray ionization (ESI) in the positive ion mode.
Structural Elucidation Workflow
The logical workflow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.
References
Homalomenol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homalomenol A, a naturally occurring sesquiterpenoid isolated from plants of the Homalomena genus, has garnered interest for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supplemented with available spectroscopic and experimental data. Furthermore, its emerging role as an anti-inflammatory agent is discussed, including its putative mechanism of action.
Chemical Structure and Properties
This compound is a bicyclic sesquiterpenoid diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] Its structure is characterized by a perhydroindane core substituted with a 2-methylprop-1-en-1-yl group, two methyl groups, and two hydroxyl groups.[1]
The systematic IUPAC name for the naturally occurring (+)-homalomenol A is (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol.[1] The stereochemistry has been determined as the (1R,3aR,4R,7S,7aR) stereoisomer.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem[1] |
| Molecular Weight | 238.37 g/mol | PubChem[1] |
| IUPAC Name | (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | PubChem[1] |
| InChI | InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | PubChem[1] |
| InChIKey | FKMCEEHVCIIPLE-ZSAUSMIDSA-N | PubChem[1] |
| Canonical SMILES | CC(=C[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK--(C)O)C)C | PubChem[1] |
| CAS Number | 145400-03-9 | PubChem[1] |
Stereochemistry
The absolute configuration of this compound was definitively established through enantiocontrolled synthesis. This synthetic route provided an unambiguous assignment of the stereocenters, confirming the (1R,3aR,4R,7S,7aR) configuration for the naturally occurring dextrorotatory enantiomer, (+)-homalomenol A.
Experimental Data
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public datasets are limited, the key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | Characteristic signals for vinyl, methyl, and methine protons, along with signals for protons attached to carbons bearing hydroxyl groups. |
| ¹³C NMR | Resonances corresponding to 15 carbon atoms, including olefinic carbons, carbons bearing hydroxyl groups, quaternary carbons, and methyl carbons. A ¹³C NMR spectrum is available in the PubChem database.[1] |
| IR | Broad absorption band in the region of 3200-3600 cm⁻¹ indicative of O-H stretching vibrations from the hydroxyl groups. Absorptions in the C-H stretching region (2850-3000 cm⁻¹) and C=C stretching region (~1650 cm⁻¹). |
| MS | The mass spectrum would be expected to show a molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H₂O]⁺, consistent with the molecular weight of 238.37. |
Experimental Protocols
Isolation and Purification of this compound from Homalomena aromatica
The following is a generalized protocol based on the initial isolation described by Sung et al. (1992):
-
Extraction: The dried and powdered roots of Homalomena aromatica are extracted with a suitable organic solvent, such as chloroform or a mixture of methanol and dichloromethane, at room temperature.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound is determined by a combination of the following spectroscopic methods:
-
1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and connectivity of protons and carbons.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete proton-proton and proton-carbon connectivity within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the hydroxyl groups.
Biological Activity and Signaling Pathway
Recent studies have highlighted the anti-inflammatory properties of this compound. Research by Nguyen et al. (2024) demonstrated that this compound exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Key Findings:
-
This compound dose-dependently inhibits the production of the pro-inflammatory prostaglandin E₂ (PGE₂).
-
It suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
This compound also downregulates the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.
These findings suggest that this compound interferes with key signaling pathways that regulate the inflammatory response in macrophages. While the precise molecular targets are still under investigation, the inhibition of these inflammatory mediators points towards a potential modulation of the Nuclear Factor-kappa B (NF-κB) and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are centrally involved in the transcriptional regulation of iNOS, COX-2, and pro-inflammatory cytokines in response to LPS.
Mandatory Visualization
Caption: Putative inhibitory mechanism of this compound on the LPS-induced inflammatory pathway.
Conclusion
This compound is a sesquiterpenoid with a well-defined chemical structure and stereochemistry. Its biological activity as an anti-inflammatory agent, through the suppression of key pro-inflammatory mediators, makes it a molecule of interest for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and further detailing its mechanism of action to fully understand its therapeutic potential.
References
Homalomenol A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Homalomena Species Containing Homalomenol A, its Bioactivities, and Mechanisms of Action
Introduction
This compound, a sesquiterpenoid found within the genus Homalomena, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This technical guide provides a comprehensive overview of the Homalomena species known to contain this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth analysis of its molecular mechanisms of action, with a focus on key signaling pathways.
Homalomena Species Containing this compound
This compound has been identified and isolated from several species of the Homalomena genus, which belongs to the Araceae family. The primary sources of this bioactive compound are the rhizomes of these plants. Documented species include:
-
Homalomena pendula : The rhizomes of this species have been a notable source for the isolation of this compound and have been used in studies investigating its anti-inflammatory properties.
-
Homalomena aromatica : This species is also recognized as a source of this compound.
-
Homalomena vietnamensis : A derivative, 2α-hydroxy this compound, has been identified in this species, suggesting variations of the core this compound structure exist within the genus.
While these species are confirmed sources, the quantitative yield of this compound can vary based on geographical location, harvesting time, and the specific extraction and purification methods employed. Currently, specific quantitative data on the yield of pure this compound from the crude extracts of these species remains to be extensively published. However, studies on the essential oil yield from Homalomena aromatica rhizomes have reported yields of approximately 0.64% to 1.09% (v/w) of essential oil, of which this compound is a constituent.
Data Presentation: Anti-inflammatory Activity of this compound
The anti-inflammatory effects of this compound have been primarily evaluated using in vitro models, particularly with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings from these studies.
| Parameter | Effect of this compound | Cell Line | Stimulant | Reference |
| Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | RAW 264.7 | LPS | |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Dose-dependent inhibition | RAW 264.7 | LPS | |
| Interleukin-6 (IL-6) Production | Dose-dependent inhibition | RAW 264.7 | LPS | |
| Inducible Nitric Oxide Synthase (iNOS) Protein Levels | Suppression | RAW 264.7 | LPS | |
| Cyclooxygenase-2 (COX-2) Protein Levels | Suppression | RAW 264.7 | LPS |
Experimental Protocols
Extraction and Isolation of this compound from Homalomena Rhizomes
This protocol provides a general framework for the extraction and isolation of this compound. Specific details may need to be optimized based on the plant material and available equipment.
a. Plant Material Preparation:
-
Collect fresh rhizomes of a suitable Homalomena species (e.g., H. pendula).
-
Clean the rhizomes to remove any soil and debris.
-
Air-dry the rhizomes in a well-ventilated area until they are brittle.
-
Grind the dried rhizomes into a coarse powder.
b. Extraction:
-
Macerate the powdered rhizomes in methanol at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure complete immersion of the plant material (e.g., 10:1 v/w).
-
Filter the extract and repeat the maceration process with fresh methanol two more times to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
c. Fractionation:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
The ethyl acetate fraction is often enriched with sesquiterpenoids like this compound. Concentrate the active fraction under reduced pressure.
d. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase of methanol and water to yield pure this compound.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory activity of this compound.
a. Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability. It is crucial to ensure that the tested concentrations of this compound are not cytotoxic.
c. Measurement of Nitric Oxide (NO) Production:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.
d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2:
-
Following the same treatment protocol as for NO measurement, collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
e. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treating the cells with this compound and LPS, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. While the precise molecular targets of this compound within this pathway are still under investigation, it is hypothesized to inhibit one or more steps in this cascade, leading to the observed decrease in pro-inflammatory mediators.
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation can activate these kinases, which in turn can regulate the expression of inflammatory mediators. It is plausible that this compound modulates the phosphorylation and activation of one or more of these MAPK proteins, thereby contributing to its anti-inflammatory effects.
Experimental Workflow for Elucidating Mechanism of Action
The following workflow outlines the experimental steps to investigate the detailed molecular mechanism of this compound's anti-inflammatory activity.
Conclusion and Future Directions
This compound, a natural sesquiterpenoid from Homalomena species, demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action is likely rooted in the modulation of the NF-κB and MAPK signaling pathways.
For researchers and drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Quantitative analysis to determine the yield of this compound from various Homalomena species to identify the most viable sources for large-scale production.
-
In-depth mechanistic studies to pinpoint the precise molecular targets of this compound within the NF-κB and MAPK pathways. This will involve detailed analysis of the phosphorylation status of key signaling proteins.
-
In vivo studies to validate the anti-inflammatory efficacy and assess the pharmacokinetic and safety profiles of this compound in animal models of inflammatory diseases.
-
Structure-activity relationship (SAR) studies to synthesize derivatives of this compound with improved potency and drug-like properties.
By addressing these research avenues, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
Preliminary Biological Activity Screening of Homalomenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a primary focus on its anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. The guide details the experimental methodologies for key biological assays, summarizes the available activity data, and visualizes the associated cellular signaling pathways and experimental workflows.
Biological Activity Data
While studies indicate that this compound exhibits a range of biological activities, specific quantitative data such as IC50 values are not consistently available in the public domain. The following table summarizes the observed biological effects of this compound and related compounds from the Homalomena genus.
| Biological Activity | Compound/Extract | Assay/Model | Observed Effect | Quantitative Data |
| Anti-inflammatory | This compound | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of PGE2, TNF-α, and IL-6 production.[1][2] | Not available |
| This compound | LPS-stimulated RAW 264.7 macrophages | Suppression of iNOS and COX-2 protein expression.[1][2] | Not available | |
| This compound | LPS-stimulated RAW 264.7 macrophages | Stimulation of anti-inflammatory cytokine IL-10 production.[1][2] | Not available | |
| Cytotoxic | Alkylresorcinol from H. wendlandii | MCF-7, SF-268, H-460 cancer cell lines | Inhibition of cancer cell proliferation. | IC50: 3.3, 5.8, and 4.0 µg/mL, respectively. |
| Antibacterial | Ethanol extract of H. vietnamensis (containing 2α-hydroxy this compound) | Disc diffusion assay | Inhibition of bacterial growth. | Zone of inhibition against B. cereus, S. enteritidis, S. aureus, E. coli, P. aeruginosa. |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anti-inflammatory Activity Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.
Methodology (Sulforhodamine B - SRB Assay):
-
Cell Seeding: Target cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is measured at 515 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antibacterial Activity Assay
Objective: To screen for antibacterial activity of this compound against various bacterial strains.
Methodology (Disc Diffusion Method):
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathways
Caption: Potential mechanism of this compound in inhibiting inflammatory pathways.
Conclusion
The preliminary biological screening of this compound reveals promising anti-inflammatory properties, characterized by the dose-dependent inhibition of key pro-inflammatory mediators and enzymes in vitro. While further studies are required to elucidate the precise mechanisms of action and to establish a comprehensive pharmacological profile, the existing data suggest that this compound warrants continued investigation as a potential lead compound for the development of novel anti-inflammatory agents. The provided experimental protocols and pathway diagrams offer a framework for future research in this area.
References
Homalomenol A: A Preliminary Technical Guide on its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homalomenol A, a sesquiterpenoid isolated from the rhizomes of Homalomena pendula, has emerged as a compound of interest for its anti-inflammatory properties.[1][2] Preliminary in vitro studies have begun to elucidate its mechanism of action, highlighting its potential as a modulator of key inflammatory pathways. This technical guide provides a comprehensive overview of the initial research, presenting available data, experimental methodologies, and putative signaling pathways.
Core Anti-Inflammatory Effects
The primary mechanism of action of this compound observed in preliminary studies is the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a cascade of inflammatory molecules. This compound has been shown to counteract these effects in a dose-dependent manner.[1][2]
Key Findings:
-
Inhibition of Pro-inflammatory Cytokines: this compound significantly inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
-
Suppression of Inflammatory Enzymes: The compound effectively suppresses the protein expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory response.[1][2]
-
Reduction of Prostaglandin E2: Consequently, to the inhibition of COX-2, this compound reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2]
-
Stimulation of Anti-inflammatory Cytokine: Notably, this compound has been observed to stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting a dual action in not only suppressing pro-inflammatory pathways but also promoting anti-inflammatory responses.[1][2]
Quantitative Data Summary
While specific IC50 values for the inhibition of the aforementioned inflammatory mediators by this compound are not yet publicly available, the dose-dependent nature of its effects has been established.[1][2] The following table summarizes the observed effects.
| Target Molecule | Effect of this compound | Cell Line | Stimulant |
| TNF-α | Dose-dependent Inhibition | RAW 264.7 | LPS |
| IL-6 | Dose-dependent Inhibition | RAW 264.7 | LPS |
| iNOS (protein) | Suppression | RAW 264.7 | LPS |
| COX-2 (protein) | Suppression | RAW 264.7 | LPS |
| PGE2 | Dose-dependent Inhibition | RAW 264.7 | LPS |
| IL-10 | Stimulation | RAW 264.7 | LPS |
Experimental Protocols
The following is a representative experimental protocol for evaluating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and response to stimuli.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (typically 1-2 hours) before stimulation.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration suitable for the endpoint being measured (e.g., 24 hours for cytokine and PGE2 production).
Measurement of Inflammatory Mediators
-
Cytokine Quantification (TNF-α, IL-6, IL-10): The concentration of cytokines in the cell culture supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
PGE2 Quantification: The level of PGE2 in the culture supernatant is measured using a competitive ELISA kit.
-
iNOS and COX-2 Protein Expression: The expression levels of iNOS and COX-2 proteins in cell lysates are analyzed by Western blotting using specific primary antibodies against iNOS and COX-2.
Putative Signaling Pathways
Based on the observed downstream effects of this compound on the expression of iNOS, COX-2, and pro-inflammatory cytokines, it is hypothesized that its mechanism of action involves the modulation of key upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response in macrophages.
The following diagrams illustrate the putative mechanism of action of this compound.
Caption: Putative signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
The preliminary studies on this compound reveal its potential as a significant anti-inflammatory agent. Its ability to inhibit the production of multiple pro-inflammatory mediators, including TNF-α, IL-6, and PGE2, and suppress the expression of iNOS and COX-2, while concurrently promoting the anti-inflammatory cytokine IL-10, suggests a multi-faceted mechanism of action.
Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of this compound for its various anti-inflammatory effects.
-
Signaling Pathway Elucidation: Conducting detailed studies to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways, including the analysis of phosphorylation of key signaling proteins.
-
In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to establish its potential for in vivo applications.
-
Target Identification: Utilizing advanced techniques to identify the direct molecular targets of this compound.
This technical guide provides a foundational understanding of the preliminary mechanism of action of this compound. As further research becomes available, a more detailed and complete picture of its therapeutic potential will undoubtedly emerge.
References
Homalomenol A: A Comprehensive Technical Review of its Anti-inflammatory Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols. The available data robustly supports its role as an inhibitor of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10). Furthermore, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This review also touches upon the total synthesis of this compound and explores preliminary evidence for its other potential biological activities. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the current state of this compound research.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes of Homalomena pendula and the roots of Homalomena aromatica[1][2]. Sesquiterpenoids are a class of C15 terpenoids known for their diverse and potent biological activities[3]. The investigation into the pharmacological effects of compounds derived from the Homalomena genus has a basis in traditional medicine, where these plants have been utilized for their therapeutic properties[4]. This guide focuses specifically on the scientific literature pertaining to this compound, aiming to provide a detailed resource for researchers and professionals in the field of drug discovery and development.
Anti-inflammatory Activity
The primary and most well-documented biological activity of this compound is its anti-inflammatory effect. In vitro studies have demonstrated its ability to modulate key inflammatory pathways in macrophage cell lines.
Mechanism of Action
Research has shown that this compound exerts its anti-inflammatory effects through the modulation of various signaling molecules and enzymes involved in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been observed to:
-
Inhibit Pro-inflammatory Cytokines: It dose-dependently inhibits the production of key pro-inflammatory cytokines, namely TNF-α and IL-6[5][6].
-
Promote Anti-inflammatory Cytokines: It stimulates the production of the anti-inflammatory cytokine IL-10[5].
-
Suppress Prostaglandin E2 (PGE2) Production: this compound inhibits the synthesis of PGE2, a key mediator of inflammation and pain[5].
-
Downregulate iNOS and COX-2 Expression: It suppresses the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the production of inflammatory mediators like nitric oxide and prostaglandins, respectively[1][5].
The collective action of these mechanisms points towards a comprehensive anti-inflammatory profile for this compound, targeting multiple facets of the inflammatory response.
Quantitative Data
While several studies have reported the dose-dependent inhibitory effects of this compound, specific IC50 values for its anti-inflammatory activities are not consistently available in the reviewed literature. One study on sesquiterpenoids from Homalomena pendula provided IC50 values for the inhibition of nitric oxide (NO) production for several related compounds, though not for this compound itself[1]. The available qualitative data consistently indicates a dose-dependent response.
Table 1: Summary of Anti-inflammatory Effects of this compound
| Biological Effect | Cell Line | Stimulant | Observation | Citation |
| Inhibition of PGE2 Production | RAW 264.7 macrophages | LPS | Dose-dependent inhibition | [5] |
| Inhibition of TNF-α Production | RAW 264.7 macrophages | LPS | Dose-dependent inhibition | [5] |
| Inhibition of IL-6 Production | RAW 264.7 macrophages | LPS | Dose-dependent inhibition | [5] |
| Stimulation of IL-10 Production | RAW 264.7 macrophages | LPS | Stimulation of production | [5] |
| Suppression of iNOS Protein Levels | RAW 264.7 macrophages | LPS | Suppression of expression | [5] |
| Suppression of COX-2 Protein Levels | RAW 264.7 macrophages | LPS | Suppression of expression | [5] |
Experimental Protocols
The following sections outline the general methodologies employed in the in vitro studies of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is predominantly used[1][5][6][7].
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere[7].
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS)[1][5][6][7].
-
Treatment with this compound: Cells are pre-treated with varying concentrations of this compound for a specified period before stimulation with LPS.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent[7][8].
-
Cytokine Measurement (TNF-α, IL-6, IL-10): The levels of cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine[9][10].
-
Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the culture medium are determined using specific ELISA kits[11][12].
Western Blot Analysis for iNOS and COX-2
-
Protein Extraction: Following treatment, total cellular proteins are extracted using a suitable lysis buffer.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membranes are blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental workflow for assessing the anti-inflammatory effects of this compound.
Signaling Pathways
The inhibitory effects of this compound on the production of inflammatory mediators suggest its interaction with upstream signaling pathways. The downregulation of iNOS and COX-2, which are regulated by transcription factors like NF-κB, indicates that this compound may interfere with the activation of these pathways.
Proposed signaling pathway for the anti-inflammatory action of this compound.
Synthesis of this compound
The total synthesis of (-)-Homalomenol A has been successfully achieved. A concise synthetic route involves the conjugate addition of an organocopper(I) reagent to an enantiomerically homogeneous bicyclic enone, followed by epimerization and subsequent conversion to yield (-)-Homalomenol A. This synthetic pathway provides a means for producing the compound for further research and development, independent of its natural sources.
Other Potential Biological Activities
While the anti-inflammatory properties of this compound are the most extensively studied, preliminary evidence suggests other potential therapeutic applications.
Antibacterial Activity
A study on the chemical constituents of Homalomena vietnamensis identified a derivative, 2α-hydroxy this compound, in an extract that exhibited antibacterial activity against several bacterial strains, including Bacillus cereus, Salmonella enteritidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[13]. Although this is not direct evidence for the antibacterial activity of this compound itself, it warrants further investigation into its potential as an antimicrobial agent.
Conclusion and Future Directions
This compound has demonstrated significant potential as a potent anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory cytokines, makes it a promising candidate for the development of new therapeutics for inflammatory diseases. The successful total synthesis of this compound opens avenues for its scaled-up production and the generation of analogues with potentially improved efficacy and pharmacokinetic profiles.
Future research should focus on several key areas:
-
Quantitative Analysis: Determining the specific IC50 values of this compound for the inhibition of PGE2, TNF-α, and IL-6 is crucial for a comprehensive understanding of its potency.
-
In Vivo Studies: Translating the promising in vitro findings into in vivo models of inflammation is a critical next step to assess its therapeutic efficacy and safety.
-
Exploration of Other Biological Activities: A systematic investigation into the potential antibacterial, anticancer, and neuroprotective effects of this compound is warranted based on the activities of related compounds.
-
Mechanism Elucidation: Further studies are needed to precisely delineate the molecular targets and signaling pathways modulated by this compound.
References
- 1. Sesquiterpenoids from the rhizomes of Homalomena pendula and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids from the roots of Homalomena aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PGE2 exerts its effect on the LPS-induced release of TNF-alpha, ET-1, IL-1alpha, IL-6 and IL-10 via the EP2 and EP4 receptor in rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interleukin-6 synthesis induced by prostaglandin E2: cross-talk regulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of a newly developed nonsteroidal anti-inflammatory drug (M-5011) on arachidonic acid metabolism in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. office2.jmbfs.org [office2.jmbfs.org]
Methodological & Application
Homalomenol A: Comprehensive Protocols for Extraction, Purification, and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homalomenol A is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Primarily isolated from plants of the Homalomena genus, such as Homalomena aromatica and Homalomena pendula, this compound has demonstrated notable anti-inflammatory effects.[1][2][3][4] These properties position this compound as a promising candidate for further investigation in the development of novel anti-inflammatory agents. This document provides detailed protocols for the extraction and purification of this compound, alongside relevant data and a summary of its biological context to support ongoing research and development efforts.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its successful extraction, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem |
| Molecular Weight | 238.37 g/mol | PubChem |
| Appearance | White solid (purified) | General Knowledge |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform, and other organic solvents. | General Knowledge |
| Storage | Store at -20°C for long-term stability. | General Knowledge |
Extraction Protocol: From Plant Material to Crude Extract
This protocol outlines the initial extraction of this compound from the rhizomes of Homalomena pendula. The process involves solvent extraction followed by liquid-liquid partitioning to concentrate the sesquiterpenoid fraction.
Materials and Equipment:
-
Dried and powdered rhizomes of Homalomena pendula
-
Methanol (reagent grade)
-
n-Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Deionized water
-
Large glass extraction vessels
-
Rotary evaporator
-
Separatory funnels
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Shaker or magnetic stirrer
Procedure:
-
Maceration:
-
Combine 2.0 kg of dried, powdered Homalomena pendula rhizomes with 10.0 L of methanol in a large glass vessel.[5]
-
Agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.
-
Filter the mixture to separate the methanol extract from the plant material.
-
Repeat the extraction process two more times with fresh methanol (10.0 L each time) to ensure exhaustive extraction.[5]
-
-
Concentration:
-
Combine the methanol extracts from the three maceration steps.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude methanolic extract. The expected yield is approximately 151.0 g.[5]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water.
-
Perform successive liquid-liquid extractions with n-hexane to remove nonpolar compounds. Combine the n-hexane fractions.
-
Subsequently, perform successive extractions with ethyl acetate to isolate compounds of medium polarity, including this compound.[5] Combine the ethyl acetate fractions.
-
The remaining aqueous fraction contains highly polar compounds.
-
Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately using a rotary evaporator.
-
Expected Yields from Partitioning:
| Fraction | Expected Yield (from 151.0 g crude extract) |
| n-Hexane Soluble | 38.9 g |
| Ethyl Acetate Soluble | 21.6 g |
| Water Soluble | 23.6 g |
This compound is expected to be enriched in the ethyl acetate fraction.
Purification Protocol: Isolating this compound
The following protocol details the purification of this compound from the ethyl acetate fraction using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Part 1: Silica Gel Column Chromatography
This step aims to fractionate the complex ethyl acetate extract and isolate fractions enriched with this compound.
Materials and Equipment:
-
Ethyl acetate fraction from the extraction protocol
-
Silica gel (70-230 mesh) for column chromatography
-
Glass chromatography column
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Vanillin-sulfuric acid staining solution
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and air-free column bed.
-
Equilibrate the packed column by running n-hexane through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve a portion of the ethyl acetate fraction (e.g., 5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, v/v)
-
n-Hexane:Ethyl Acetate (8:2, v/v)
-
n-Hexane:Ethyl Acetate (7:3, v/v)
-
n-Hexane:Ethyl Acetate (1:1, v/v)
-
Ethyl Acetate (100%)
-
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid and heating.
-
Combine fractions that show a similar TLC profile and a prominent spot corresponding to the expected Rf value of this compound.
-
Part 2: Preparative HPLC
This final step is designed to achieve high purity of this compound from the enriched fractions obtained from column chromatography.
Materials and Equipment:
-
Enriched fractions containing this compound
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the combined, dried fractions from the previous step in methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. An example gradient is:
-
Start with 40% acetonitrile in water.
-
Linearly increase to 100% acetonitrile over 30 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution at a suitable wavelength, typically around 210-220 nm for sesquiterpenoids which lack a strong chromophore.
-
Injection Volume: Optimize based on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Biological Activity and Signaling Pathway
This compound has been shown to possess significant anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2]
Key Anti-inflammatory Effects:
-
Inhibition of Pro-inflammatory Cytokines: this compound dose-dependently inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]
-
Suppression of Inflammatory Enzymes: It suppresses the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory cascade.[2]
-
Reduction of Prostaglandin E2 (PGE₂): this compound inhibits the production of PGE₂, a key mediator of inflammation and pain.[2]
-
Stimulation of Anti-inflammatory Cytokines: It has been observed to stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[2]
The anti-inflammatory actions of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from the rhizomes of Homalomena pendula and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Sesquiterpenoids from rhizome of Homalomena occulta] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Homalomenol A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the sesquiterpenoid (-)-Homalomenol A. The synthetic strategy outlined herein is based on the concise total syntheses developed by Banwell et al. This approach offers a reproducible and efficient pathway to obtaining enantiomerically pure Homalomenol A, a natural product with potential anti-inflammatory properties.
Overview of the Synthetic Strategy
The asymmetric synthesis of (-)-Homalomenol A is achieved through a convergent approach. The key steps involve the conjugate addition of a specific organocopper(I) reagent to an enantiomerically pure bicyclic enone. This crucial step establishes the core carbocyclic framework and sets the stereochemistry of the target molecule. Subsequent functional group manipulations then lead to the final natural product.
The overall workflow of the synthesis is depicted below:
Figure 1: Overall synthetic workflow for (-)-Homalomenol A.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the crucial intermediate, bicyclo[4.3.0]nonan-2-one 28, which is then converted to (-)-Homalomenol A.
| Step | Reactants | Product | Yield (%) |
| Conjugate Addition & Epimerization | Enantiomerically Homogeneous Bicyclic Enone (4), Organocopper(I) Reagent (27) | Bicyclo[4.3.0]nonan-2-one (28) | 55 |
| Conversion to (-)-Homalomenol A | Bicyclo[4.3.0]nonan-2-one (28) | (-)-Homalomenol A (1) | - |
Note: The yield for the final two-step conversion from intermediate 28 to (-)-Homalomenol A is not explicitly provided in a combined manner in the source literature.
Experimental Protocols
The following are detailed protocols for the key steps in the asymmetric synthesis of (-)-Homalomenol A.
3.1. Preparation of the Organocopper(I) Reagent (27)
This protocol details the formation of the organocuprate reagent necessary for the key conjugate addition step.
-
Materials:
-
(2-Methylprop-1-enyl)lithium
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O)
-
Argon atmosphere
-
-
Procedure:
-
To a stirred suspension of freshly purified copper(I) iodide in anhydrous diethyl ether at -20 °C under an argon atmosphere, add a solution of (2-methylprop-1-enyl)lithium in the same solvent dropwise.
-
Continue stirring the resulting mixture at this temperature for 30 minutes to ensure the complete formation of the organocopper(I) reagent (27).
-
The reagent is used immediately in the subsequent step.
-
3.2. Conjugate Addition and Epimerization to form Bicyclo[4.3.0]nonan-2-one (28)
This is the pivotal step where the stereochemistry of the molecule is largely defined.
-
Materials:
-
Enantiomerically homogeneous bicyclic enone (4)
-
Freshly prepared organocopper(I) reagent (27)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium methoxide (NaOMe) in methanol (MeOH)
-
Argon atmosphere
-
-
Procedure:
-
To the freshly prepared organocopper(I) reagent (27) at -20 °C, add a solution of the bicyclic enone (4) in anhydrous diethyl ether dropwise under an argon atmosphere.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous phase with diethyl ether, and wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Dissolve the crude product in a solution of sodium methoxide in methanol and stir at room temperature to effect epimerization.
-
After completion of the epimerization (monitored by TLC), neutralize the reaction mixture, remove the solvent, and partition the residue between water and diethyl ether.
-
Dry the organic phase, concentrate, and purify the residue by chromatography to isolate the desired bicyclo[4.3.0]nonan-2-one (28).
-
3.3. Conversion of Bicyclo[4.3.0]nonan-2-one (28) to (-)-Homalomenol A (1)
The final steps involve the introduction of the two hydroxyl groups.
-
Note: The original publication by Banwell et al. states that compound 28 was converted into (-)-Homalomenol A (1) in two synthetic steps. While the specific details of these two steps are not exhaustively provided in the abstract, they would likely involve a stereoselective reduction of the ketone and a stereoselective hydroxylation or equivalent functional group manipulation to install the tertiary alcohol. A plausible sequence would be:
-
Reduction of the Ketone: Stereoselective reduction of the carbonyl group in compound 28 to introduce the secondary alcohol. This could be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome.
-
Introduction of the Tertiary Alcohol: Installation of the tertiary hydroxyl group. This could potentially be achieved through an oxidation of an enolate or a related intermediate.
-
Signaling Pathways and Logical Relationships
The logical progression of the key chemical transformations in this synthesis is illustrated below.
Figure 2: Logical flow of the key transformations.
Application Note: Quantification of Homalomenol A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homalomenol A is a sesquiterpenoid compound isolated from plants of the Homalomena genus, notably from the roots and rhizomes of Homalomena aromatica.[1][2] With a molecular weight of 238.37 g/mol , this compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3] Recent studies have highlighted the anti-inflammatory properties of this compound, suggesting its potential as a therapeutic agent.[4][5] This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocols
Sample Preparation: Extraction of this compound from Homalomena aromatica Rhizomes
-
Drying and Grinding: Air-dry fresh rhizomes of Homalomena aromatica in the shade to a constant weight. Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
Extraction:
-
Accurately weigh 10 g of the powdered rhizome material.
-
Transfer the powder to a flask and add 100 mL of methanol.
-
Perform extraction using sonication for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh methanol.
-
Combine the filtrates.
-
-
Concentration: Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Sample Solution Preparation: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation can be achieved using a C18 reversed-phase column.[6][7][8]
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 10% B; 20-40 min: 10-50% B; 40-50 min: 50-80% B; 50-55 min: 80-10% B; 55-60 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[9]
-
Linearity: The linearity of the method is determined by injecting the working standard solutions and plotting the peak area against the concentration. The determination coefficient (R²) should be ≥ 0.999.
-
Precision: The precision of the method is evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision should be ≤ 2%.
-
Accuracy: Accuracy is assessed by performing a recovery study. A known amount of this compound standard is spiked into a pre-analyzed sample, and the recovery percentage is calculated. The recovery should be within the range of 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data for the method validation are summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | 0.9995 |
| Linear Range | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | 0.85% |
| Inter-day Precision (%RSD) | 1.20% |
| Accuracy (Recovery %) | 99.5% ± 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been observed to inhibit the production of pro-inflammatory mediators.[4][5] This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][10][11]
Caption: this compound's inhibitory effect on inflammatory pathways.
Conclusion
The HPLC method detailed in this application note is a reliable and reproducible technique for the quantification of this compound in plant extracts. This protocol can be effectively utilized by researchers in natural product chemistry, pharmacology, and drug development for the quality control of raw materials and the formulation of new therapeutic agents. The anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrant further investigation for its potential clinical applications.
References
- 1. This compound | CAS:145400-03-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C15H26O2 | CID 91884956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Homalomenol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of Homalomenol A. The methodologies described herein focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system to assess the compound's effect on key inflammatory mediators and signaling pathways.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a sesquiterpenoid, has been identified as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells.[1][2] Furthermore, it has been observed to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2] Interestingly, this compound also promotes the production of the anti-inflammatory cytokine IL-10, suggesting a multi-faceted mechanism of action.[1][2] This protocol outlines the experimental procedures to quantify these effects and to investigate the potential involvement of the NF-κB and MAPK signaling pathways.
Data Presentation
All quantitative results from the following assays should be recorded and summarized in the table below for clear comparison and analysis.
| Assay | Marker | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control |
| Cell Viability | MTT Assay | Various | Vehicle | |
| Nitric Oxide Production | Griess Assay | Various | L-NMMA | |
| Cytokine Production | ELISA | Various | Dexamethasone | |
| IL-6 | Various | Dexamethasone | ||
| IL-10 | Various | Dexamethasone | ||
| Prostaglandin Production | ELISA | PGE2 | Various | |
| Protein Expression | Western Blot | iNOS | Various | |
| COX-2 | Various | Dexamethasone | ||
| p-p65/p65 | Various | BAY 11-7082 | ||
| p-p38/p38 | Various | SB203580 | ||
| p-JNK/JNK | Various | SP600125 | ||
| p-ERK/ERK | Various | PD98059 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction) at a density that allows for optimal growth and response to treatment. A typical seeding density is 1 x 10^5 cells/well for a 96-well plate.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL) to the culture medium.
-
Include a vehicle control (DMSO or ethanol, depending on the solvent for this compound) and a positive control for each assay.
-
Incubate for the appropriate time depending on the assay (e.g., 24 hours for cytokine and nitric oxide assays, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After 24 hours of treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, IL-10, and PGE2 in the cell culture supernatant.
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, IL-10, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine/PGE2 concentrations based on the standard curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to determine the protein levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
After the desired treatment period (e.g., 18-24 hours for iNOS/COX-2, 15-60 minutes for signaling proteins), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, p38, phospho-p38, JNK, phospho-JNK, ERK, and phospho-ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.
Caption: Potential signaling pathways modulated by this compound in LPS-stimulated macrophages.
References
Application Notes and Protocols for Cell-Based Assays to Determine Homalomenol A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus, has garnered interest for its potential biological activities. While much of the research has focused on its anti-inflammatory properties, understanding its cytotoxic potential is crucial for evaluating its safety profile and exploring its possible applications in oncology.[1][2][3][4][5] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cell lines using established cell-based assays. The included methodologies for the MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo® 3/7 assays offer a comprehensive approach to characterizing the cytotoxic and apoptotic effects of this natural compound.
Data Presentation
The following table summarizes the reported cytotoxic activities of this compound and related compounds from Homalomena species. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial screening.
Table 1: Reported IC50 Values for Compounds from Homalomena Species
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | NO Production | >100 | [5] |
| Sesquiterpenoid 1 | Macrophage | NO Production | 21.2 | [6] |
| Sesquiterpenoid 5 | Macrophage | NO Production | 15.4 | [6] |
| Homalolide A | RAW 264.7 | NO Production | 35.41 | [5] |
| Homalolide C | RAW 264.7 | NO Production | 64.06 | [5] |
Note: Data on the direct cytotoxicity of this compound against cancer cell lines is limited. The provided data on the inhibition of nitric oxide (NO) production in macrophages suggests potential anti-inflammatory activity, and further studies are required to establish its cytotoxic profile.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[10][11][12][13]
Materials:
-
This compound
-
Selected cell lines
-
Culture medium and supplements
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
-
LDH Assay:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
-
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16][17][18]
Materials:
-
This compound
-
Selected cell lines
-
Culture medium and supplements
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Include vehicle and untreated controls.
-
-
Caspase-Glo® 3/7 Assay:
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15][17]
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, many natural compounds exert their effects through the induction of apoptosis. The following diagram illustrates a plausible intrinsic apoptotic pathway that could be investigated.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 2. [Sesquiterpenoids from rhizome of Homalomena occulta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further sesquiterpenoids from the rhizomes of Homalomena occulta and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids from the rhizomes of Homalomena pendula and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sesquiterpenes from the rhizomes of homalomena occulta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. glpbio.com [glpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. avantorsciences.com [avantorsciences.com]
Application Notes and Protocols for Evaluating the Analgesic Effects of Homalomenol A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus, has demonstrated notable anti-inflammatory properties. Studies have shown its capability to inhibit pro-inflammatory cytokines such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. Given the intricate link between inflammation and pain signaling, this compound presents a promising candidate for the development of novel analgesic agents.
These application notes provide detailed protocols for established preclinical animal models to assess the analgesic potential of this compound. The described assays—the Hot Plate Test, Tail-Flick Test, and Formalin Test—are widely accepted for evaluating central and peripheral analgesic effects.
Predicted Signaling Pathway of this compound in Analgesia
The analgesic effect of this compound is likely mediated through its anti-inflammatory properties. By inhibiting key inflammatory mediators, it can reduce the sensitization of nociceptors, thereby alleviating pain. The predicted signaling pathway is illustrated below.
Experimental Workflow for Evaluating Analgesic Effects
The general workflow for assessing the analgesic properties of this compound in the described animal models is outlined below.
Hot Plate Test
The Hot Plate Test is a classic method for assessing centrally mediated analgesia. It measures the reaction time of an animal to a thermal stimulus.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C).
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Record the baseline latency by placing each animal on the hot plate and starting a timer. The endpoint is the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally), vehicle control, and a positive control (e.g., morphine, 10 mg/kg, subcutaneously).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Latency (seconds) at 60 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 8 | 8.5 ± 0.7 | 0 |
| This compound | 10 | 8 | 12.3 ± 1.1* | 25.3 |
| This compound | 25 | 8 | 16.8 ± 1.5** | 55.3 |
| This compound | 50 | 8 | 21.2 ± 1.9 | 84.7 |
| Morphine | 10 | 8 | 28.5 ± 2.2 | 133.3 |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100 *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Tail-Flick Test
The Tail-Flick Test is another method for evaluating centrally acting analgesics by measuring the latency of a spinal reflex to a thermal stimulus.
Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam on the animal's tail.
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Gently restrain the animal with its tail exposed.
-
Position the tail over the light source of the apparatus.
-
Activate the light source and start the timer. The timer stops automatically when the animal flicks its tail away from the heat.
-
Record the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.
-
Administer this compound, vehicle, and a positive control as described for the hot plate test.
-
Measure the tail-flick latency at various time points post-administration.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Tail-Flick Latency (seconds) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle Control | - | 8 | 2.8 ± 0.3 | 0 |
| This compound | 10 | 8 | 3.9 ± 0.4* | 39.3 |
| This compound | 25 | 8 | 5.2 ± 0.5** | 85.7 |
| This compound | 50 | 8 | 6.8 ± 0.6 | 142.9 |
| Morphine | 10 | 8 | 8.9 ± 0.8 | 217.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Formalin Test
The Formalin Test is used to assess both neurogenic and inflammatory pain and can distinguish between central and peripheral analgesic actions.
Protocol:
-
Apparatus: A transparent observation chamber.
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals to the observation chamber for at least 30 minutes.
-
Administer this compound, vehicle, or a positive control (e.g., morphine for both phases, indomethacin for the second phase) at appropriate times before the formalin injection.
-
Inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Licking Time (seconds, Mean ± SEM) - Early Phase (0-5 min) | Licking Time (seconds, Mean ± SEM) - Late Phase (15-30 min) |
| Vehicle Control | - | 8 | 75.2 ± 6.1 | 110.5 ± 9.8 |
| This compound | 10 | 8 | 68.9 ± 5.5 | 85.3 ± 7.2 |
| This compound | 25 | 8 | 55.4 ± 4.9 | 60.1 ± 5.4 |
| This compound | 50 | 8 | 42.1 ± 3.8 | 35.7 ± 3.1 |
| Morphine | 10 | 8 | 15.3 ± 2.1 | 20.8 ± 2.5 |
| Indomethacin | 10 | 8 | 72.5 ± 6.5 | 45.2 ± 4.3 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's analgesic effects. The Hot Plate and Tail-Flick tests are suitable for investigating centrally mediated analgesia, while the Formalin Test offers insights into both neurogenic and inflammatory pain mechanisms. Consistent and dose-dependent activity across these models would provide strong evidence for the analgesic potential of this compound and warrant further investigation into its mechanisms of action and therapeutic applications.
References
- 1. Investigation of Potential Antioxidant, Thrombolytic and Neuropharmacological Activities of Homalomena aromatica Leaves Using Experimental and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Homalomenol A: Application Notes and Protocols for Inhibiting Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Homalomenol A, a sesquiterpenoid with demonstrated anti-inflammatory properties. The information is intended to guide researchers in utilizing this compound for studies on the inhibition of pro-inflammatory cytokines and to provide detailed protocols for relevant experiments.
Introduction
This compound, isolated from the rhizomes of Homalomena pendula, has been identified as a potent inhibitor of key pro-inflammatory mediators. Research has shown that this compound effectively reduces the production of several pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This makes it a compound of interest for investigating novel anti-inflammatory therapeutic strategies.
The anti-inflammatory activity of this compound is characterized by its ability to suppress the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner.[1][2] Furthermore, it has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2] In addition to downregulating pro-inflammatory pathways, this compound also promotes the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2]
While the precise molecular mechanisms of this compound are still under investigation, its broad-spectrum anti-inflammatory effects suggest potential interactions with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.
Data Presentation
The following tables summarize the reported effects of this compound on the production of pro-inflammatory and anti-inflammatory mediators.
Table 1: Inhibitory Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Effect of this compound |
| Prostaglandin E2 (PGE2) | Dose-dependent decrease[1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent decrease[1][2] |
| Interleukin-6 (IL-6) | Dose-dependent decrease[1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein expression[1][2] |
| Cyclooxygenase-2 (COX-2) | Decreased protein expression[1][2] |
Table 2: Stimulatory Effect of this compound on Anti-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Effect of this compound |
| Interleukin-10 (IL-10) | Increased production[1][2] |
Signaling Pathways
The inhibitory effects of this compound on pro-inflammatory cytokine production are likely mediated through the modulation of key inflammatory signaling pathways. The NF-κB and MAPK pathways are critical in the transcriptional activation of many pro-inflammatory genes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Homalomenol A Yield from Plant Extraction
Welcome to the technical support center for the extraction and purification of Homalomenol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from its plant sources, primarily species within the Homalomena genus.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Crude Extract
Question: We are experiencing a very low yield of the initial crude extract from our plant material. What could be the cause?
Answer: A low yield of the crude extract can stem from several factors related to the plant material, solvent selection, and extraction procedure. Consider the following:
-
Plant Material Quality:
-
Incorrect Plant Part: this compound, a sesquiterpenoid, is primarily found in the rhizomes of Homalomena species such as Homalomena aromatica and Homalomena pendula.[1][2][3][4][5] Ensure you are using the correct plant part.
-
Harvesting Time: The concentration of secondary metabolites can vary depending on the plant's age and the time of harvest.[6] Harvesting during the optimal stage of plant development is crucial for maximizing the yield.
-
Drying and Storage: Improper drying can lead to enzymatic degradation of the target compound.[7] Thoroughly dry the plant material in a well-ventilated area or a low-temperature oven (40-50°C).[7] Poor storage conditions can also lead to the degradation of phytochemicals.[8][9]
-
-
Extraction Efficiency:
-
Particle Size: Inadequate grinding of the plant material reduces the surface area available for solvent penetration.[7] The plant material should be ground into a fine, uniform powder.
-
Solvent Choice: The polarity of the solvent is critical for efficient extraction.[10][11][12][13] For sesquiterpenoids like this compound, methanol or ethanol are commonly used.[2][3][4]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve the target compound effectively.[7] Increasing the solvent-to-solid ratio can improve the extraction yield.
-
Extraction Time and Temperature: The extraction process may not be long enough or at an optimal temperature.[7] For maceration, ensure sufficient soaking time with periodic agitation. For methods like Soxhlet extraction, ensure an adequate number of cycles.[3] While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds.[14]
-
Issue 2: Low Purity of this compound in the Crude Extract
Question: Our crude extract yield is acceptable, but the concentration of this compound is very low. How can we improve its purity?
Answer: Low purity of the target compound in the crude extract is a common challenge. This can often be addressed by optimizing the extraction and implementing a preliminary purification step:
-
Solvent Polarity: The choice of solvent not only affects the yield but also the selectivity of the extraction. A solvent that is too nonpolar may extract a large amount of lipids and other non-polar compounds, while a highly polar solvent may extract significant amounts of sugars and other polar compounds. Experimenting with solvent systems of varying polarities can help to selectively extract this compound.
-
Liquid-Liquid Partitioning: A crucial step after the initial extraction is liquid-liquid partitioning (also known as solvent partitioning). This technique separates compounds based on their differential solubility in two immiscible liquids. For a methanolic or ethanolic crude extract, partitioning against a non-polar solvent like n-hexane can remove lipids and other non-polar impurities.[1] Subsequent partitioning with a solvent of intermediate polarity, such as ethyl acetate, can then enrich the this compound fraction.[1]
Issue 3: Difficulty in Purifying this compound by Column Chromatography
Question: We are struggling to purify this compound using silica gel column chromatography. The fractions are either impure or we are losing the compound on the column. What can we do?
Answer: Column chromatography is a powerful purification technique, but its success depends on several factors. Here are some troubleshooting tips:
-
Stationary Phase (Silica Gel):
-
Acidity: Silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds.[15] If you suspect this compound is degrading on the column, you can use deactivated silica gel or an alternative stationary phase like alumina.
-
Particle Size: The particle size of the silica gel affects the resolution of the separation. Finer particles provide higher resolution but may require pressure to achieve a reasonable flow rate (flash chromatography).[16]
-
-
Mobile Phase (Solvent System):
-
Polarity: The choice of the mobile phase is critical for good separation. The polarity of the solvent system should be optimized to achieve a good separation of this compound from other compounds in the extract. A common approach is to start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Compound Solubility: Ensure your crude extract is soluble in the initial mobile phase. If not, you may need to use a "dry loading" technique where the extract is adsorbed onto a small amount of silica gel before being loaded onto the column.[17]
-
-
Technique:
-
Column Packing: Improperly packed columns with air bubbles or channels will lead to poor separation.[18]
-
Loading: Overloading the column with too much crude extract will result in poor separation. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude extract.[18]
-
Elution: The compound may be eluting too quickly (in the solvent front) or not at all.[15] Analyze all fractions, including the initial solvent front, by Thin Layer Chromatography (TLC) to track your compound. If the compound is not eluting, you need to increase the polarity of your mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a sesquiterpenoid, a class of 15-carbon terpenes.[7] Its chemical formula is C15H26O2 and it has a molecular weight of approximately 238.37 g/mol .[7] Its topological polar surface area is 40.5 Ų, which gives an indication of its polarity and can be useful in selecting appropriate solvents for extraction and chromatography.[7]
Q2: Which plant species are good sources of this compound?
A2: this compound has been isolated from the rhizomes of several Homalomena species, including Homalomena aromatica and Homalomena pendula.[1][2][3][4][5]
Q3: What is a general protocol for the extraction and purification of this compound?
A3: A general protocol involves the following steps:
-
Preparation of Plant Material: The dried and powdered rhizomes of the Homalomena species are used.[1]
-
Solvent Extraction: The powdered material is extracted with methanol or ethanol at room temperature.[1][2][4] This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The solvent is removed from the combined extracts using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.[1] The this compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is further purified using silica gel column chromatography with a gradient solvent system, such as n-hexane and ethyl acetate, to isolate pure this compound.[1][4]
Q4: How can I quantify the amount of this compound in my extracts?
A4: The quantification of this compound can be performed using chromatographic techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenoids.[8][19][20][21] For quantification, a calibration curve is prepared using a pure standard of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the quantification of secondary metabolites.[22][23][24][25] A suitable column (e.g., C18) and mobile phase are used to separate this compound, which is then detected by a UV or mass spectrometry detector. Quantification is achieved by comparing the peak area of the sample to a calibration curve of a known standard.
Q5: How does the choice of solvent affect the extraction yield of this compound?
A5: The polarity of the extraction solvent plays a significant role in the yield.[10][11][12][13] Since this compound is a moderately polar sesquiterpenoid (due to the presence of hydroxyl groups), polar solvents like methanol and ethanol are effective for its extraction.[1][2][4] The use of a solvent with optimized polarity can selectively extract this compound while minimizing the co-extraction of undesirable compounds.
Data Presentation
Table 1: Influence of Extraction Parameters on this compound Yield
| Parameter | Variation 1 | Yield of Crude Extract (%) | This compound Content in Crude Extract (%) | Overall this compound Yield (mg/g of dry plant material) |
| Solvent | Methanol | Record Value | Record Value | Record Value |
| Ethanol | Record Value | Record Value | Record Value | |
| Ethyl Acetate | Record Value | Record Value | Record Value | |
| Temperature | Room Temp. | Record Value | Record Value | Record Value |
| 40°C | Record Value | Record Value | Record Value | |
| 60°C | Record Value | Record Value | Record Value | |
| Extraction Time | 12 hours | Record Value | Record Value | Record Value |
| 24 hours | Record Value | Record Value | Record Value | |
| 48 hours | Record Value | Record Value | Record Value |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is adapted from a method used for the isolation of sesquiterpenoids from Homalomena pendula rhizomes.[1]
-
Plant Material Preparation:
-
Air-dry the rhizomes of the selected Homalomena species.
-
Grind the dried rhizomes into a fine powder.
-
-
Methanol Extraction:
-
Macerate the powdered rhizomes in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with n-hexane to remove non-polar compounds. The n-hexane layer is typically discarded after analysis to confirm the absence of the target compound.
-
Further, partition the aqueous methanol phase with ethyl acetate. The this compound is expected to be in the ethyl acetate fraction.
-
Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain the enriched this compound fraction.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.[18]
-
-
Sample Loading:
-
Dissolve the enriched ethyl acetate fraction in a minimal amount of a suitable solvent.
-
Alternatively, for samples with poor solubility, use a dry loading method by adsorbing the sample onto a small amount of silica gel.[17]
-
Carefully load the sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 2. Sesquiterpenoids from the Rhizomes of Homalomenaocculta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from the rhizomes of Homalomena pendula and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Sesquiterpenoids from rhizome of Homalomena occulta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homalomenol D | C15H26O2 | CID 101712280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C15H26O2 | CID 91884956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Effect of solute polarity on extraction efficiency using deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dictyostelium discoideum as a Platform to Assess the Cytotoxicity of Marine Algal Extracts: The Case of Glossophora kunthii [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. phenomenex.com [phenomenex.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Silica Gel | Aluminium Oxide Column chroamtography | PPTX [slideshare.net]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. web.uvic.ca [web.uvic.ca]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Total Synthesis of Homalomenol A
Welcome to the technical support center for the total synthesis of Homalomenol A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this synthetic route. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of (-)-Homalomenol A?
A1: The total synthesis of (-)-Homalomenol A, as reported by Piers and Oballa, follows a concise route. The key steps involve the conjugate addition of an organocopper(I) reagent to an enantiomerically pure bicyclic enone, followed by epimerization to establish the desired stereochemistry of the bicyclo[4.3.0]nonan-2-one core. This intermediate is then converted to the final natural product in two subsequent steps.[1]
Q2: What are the most critical and potentially challenging steps in this synthesis?
A2: Based on the reported synthesis, two steps require careful execution:
-
The Conjugate Addition: The 1,4-addition of the organocopper reagent to the bicyclic enone is crucial for introducing the side chain. The efficiency of this reaction can be sensitive to the quality of the reagents and reaction conditions.
-
The Epimerization: Following the conjugate addition, an epimerization step is necessary to obtain the thermodynamically more stable trans-fused ring system. Incomplete epimerization can lead to diastereomeric mixtures that are difficult to separate.[1]
Q3: Are there any specific safety precautions to consider?
A3: Yes. The synthesis involves organolithium reagents (n-BuLi and MeLi), which are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organocopper reagents can also be sensitive to air and moisture. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are essential.
Troubleshooting Guides
Problem 1: Low Yield in the Conjugate Addition Step
Symptoms:
-
The reaction of the bicyclic enone with the organocopper reagent results in a low yield of the desired bicyclo[4.3.0]nonan-2-one.
-
Significant recovery of the starting enone.
-
Formation of side products, such as those resulting from 1,2-addition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Organocopper Reagent | The organocopper reagent is sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or properly stored organolithium reagents for the cuprate formation. It is also advisable to titrate the organolithium solution prior to use. |
| Incorrect Reaction Temperature | Organocuprate additions are typically performed at low temperatures (-78 °C) to enhance selectivity and stability. Ensure the reaction temperature is maintained throughout the addition of the electrophile. Allowing the temperature to rise prematurely can lead to decomposition of the cuprate and side reactions. |
| Presence of Impurities | Impurities in the starting materials or solvents can quench the organometallic reagents. Use freshly distilled solvents and purified starting materials. |
Problem 2: Incomplete Epimerization
Symptoms:
-
The 1H NMR spectrum of the product mixture after the epimerization step shows a mixture of diastereomers (both cis- and trans-fused bicyclo[4.3.0]nonan-2-ones).
-
Difficulty in separating the diastereomers by column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The epimerization to the thermodynamically more stable trans-fused isomer may require sufficient time and/or elevated temperature. If the reaction is incomplete at room temperature, consider gently heating the reaction mixture or extending the reaction time. Monitor the reaction progress by TLC or 1H NMR. |
| Ineffective Base | The choice and concentration of the base are critical for effective epimerization. Sodium methoxide in methanol is reported to be effective.[1] Ensure the base is not degraded and is used in sufficient quantity to drive the equilibrium towards the desired product. |
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key steps in the synthesis of (-)-Homalomenol A, based on the work of Piers and Oballa.
Key Transformation: Conjugate Addition and Epimerization
This two-step sequence is critical for the construction of the core structure of this compound.
Workflow Diagram:
References
Homalomenol A Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Homalomenol A in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, or methanol are commonly used. The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with your cell culture or assay system.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or lower in tightly sealed vials to minimize solvent evaporation and protect it from light. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound stock solutions?
A3: While specific long-term stability data for this compound in various solvents is not extensively published, it is best practice to prepare fresh solutions for critical experiments. For routine use, stock solutions stored at -20°C should ideally be used within a few weeks. If longer storage is necessary, it is crucial to perform a quality control check (e.g., by HPLC) to assess the purity of the compound before use.
Q4: I observed precipitation in my this compound stock solution after taking it out of the freezer. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. Ensure the solution is clear before making further dilutions. If the precipitate does not redissolve, it may indicate degradation or solvent evaporation, and a fresh stock solution should be prepared.
Q5: Can I store my working dilutions of this compound?
A5: It is not recommended to store working dilutions, especially those in aqueous media, for extended periods. This compound may be less stable at lower concentrations and in aqueous environments. Prepare fresh working dilutions from your stock solution for each experiment to ensure accurate and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh stock and working solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.- Protect solutions from light and exposure to air. |
| Loss of biological activity | Instability of this compound under experimental conditions (e.g., pH, temperature). | - Evaluate the stability of this compound in your specific experimental buffer and conditions.- Minimize the incubation time of this compound in aqueous solutions before the assay.- Consider using a carrier protein like BSA to improve stability in cell culture media, if compatible with your experiment. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Use a validated stability-indicating HPLC method to separate this compound from its degradants.- Adjust storage and handling procedures to minimize degradation. |
| Color change in the solution | Oxidation or other chemical reactions. | - this compound's antioxidant properties may lead to its own oxidation.- Prepare solutions in solvents purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.- Store solutions in amber vials to protect from light-induced degradation. |
Signaling Pathways
This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways. Below are diagrams illustrating the putative mechanisms of action.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 60°C for 48 hours. Also, heat a solution of this compound (in a suitable solvent) at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a specified period (e.g., 24-48 hours).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.
Example Stability-Indicating HPLC Method for a Sesquiterpenoid like this compound
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a wavelength around 210-220 nm is a reasonable starting point for non-chromophoric sesquiterpenoids.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following table provides a template for how such data should be presented once generated through stability studies.
Table 1: Example Stability of this compound (1 mg/mL) in DMSO at Different Temperatures
| Storage Temperature | Time Point | % Remaining this compound (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| 4°C | 0 | 100 | 0 |
| 1 week | Data not available | Data not available | |
| 1 month | Data not available | Data not available | |
| -20°C | 0 | 100 | 0 |
| 1 month | Data not available | Data not available | |
| 6 months | Data not available | Data not available |
Table 2: Example Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C | 24 h | Data not available | Data not available |
| 0.1 M NaOH, 60°C | 24 h | Data not available | Data not available |
| 3% H₂O₂, RT | 24 h | Data not available | Data not available |
| Heat (solid), 60°C | 48 h | Data not available | Data not available |
| Photolysis | 48 h | Data not available | Data not available |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own stability studies to determine the stability of this compound under their specific experimental conditions.
Technical Support Center: Homalomenol A HPLC Quantification
Welcome to the technical support center for the HPLC quantification of Homalomenol A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during the analysis of this sesquiterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC quantification of this compound. The solutions provided are based on common chromatographic principles and the known chemical properties of sesquiterpenoids.
Q1: Why am I seeing significant peak tailing for my this compound standard?
A1: Peak tailing for this compound, where the peak asymmetry factor is greater than 1.2, is a common issue that can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: this compound, with its hydroxyl groups, can interact with free silanol groups on the surface of C18 columns. This is a frequent cause of tailing for polar-containing neutral compounds.
-
Solution 1: Mobile Phase pH Adjustment: While this compound is neutral and lacks a pKa in the typical aqueous range, a slightly acidic mobile phase (e.g., pH 3-4 using formic or acetic acid) can suppress the ionization of residual silanol groups on the silica packing, thereby reducing peak tailing.
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "shields" the silanol groups, minimizing these secondary interactions.
-
Solution 3: Lower Analyte Concentration: High concentrations of this compound can overload the column, leading to peak tailing. Try injecting a more dilute solution to see if the peak shape improves.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components from your sample or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: If using a guard column, replace it. If the problem persists, try flushing the analytical column with a strong solvent (e.g., isopropanol or methanol). If this fails, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.
-
Q2: My this compound peak is showing poor resolution from other components in my extract. How can I improve this?
A2: Achieving baseline separation is critical for accurate quantification. Poor resolution can often be addressed by optimizing the mobile phase composition or other chromatographic parameters.
Potential Causes and Solutions:
-
Inadequate Mobile Phase Strength: If your mobile phase is too "strong" (i.e., has a high percentage of organic solvent), this compound and other components may elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and likely improve resolution.
-
-
Suboptimal Solvent Selection: The choice of organic solvent can influence selectivity.
-
Solution: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve the separation of co-eluting peaks.
-
-
Isocratic vs. Gradient Elution: For complex samples like plant extracts, an isocratic elution (constant mobile phase composition) may not be sufficient to resolve all components.
-
Solution: Implement a gradient elution. Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration over the course of the run. This will allow for the separation of a wider range of compounds with varying polarities.
-
Q3: I'm observing a noisy or drifting baseline in my chromatogram. What could be the cause?
A3: A stable baseline is essential for accurate peak integration and quantification. Baseline issues can stem from the HPLC system, the mobile phase, or the detector.
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing baseline noise.
-
Solution: Degas your mobile phase thoroughly using an online degasser, sonication, or helium sparging.
-
-
Poorly Mixed Mobile Phase: If the mobile phase components are not fully miscible or are poorly mixed, this can lead to a drifting baseline.
-
Solution: Ensure your solvents are miscible and well-mixed. If preparing the mobile phase offline, mix it thoroughly before use.
-
-
Contamination: Contaminants in the mobile phase or from leaching of solvent bottles can cause a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter all aqueous buffers before use.
-
-
-
HPLC System Issues:
-
Pump Malfunction: Fluctuations in pump pressure can cause a wavy baseline. This may be due to worn pump seals or check valves.
-
Solution: Monitor the pump pressure. If it is fluctuating, check for leaks and consider replacing the pump seals or check valves.
-
-
Detector Lamp Failure: An aging detector lamp can result in increased noise and decreased sensitivity.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
-
Q4: The retention time for this compound is inconsistent between injections. Why is this happening?
A4: Reproducible retention times are a key indicator of a stable HPLC method. Drifting retention times can point to several issues.
Potential Causes and Solutions:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of retention time drift.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-15 column volumes) with the initial mobile phase conditions before the first injection.
-
-
Changes in Mobile Phase Composition: Small, unintended changes in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the separation process, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.
-
Solution: If you observe a gradual and irreversible shift in retention time over the life of the column, it may be time to replace it.
-
Experimental Protocols & Data
Below are representative experimental protocols and data for the HPLC quantification of this compound. These are provided as a starting point and may require optimization for your specific application and instrumentation.
Representative HPLC Method for this compound Quantification
This method is based on common practices for the analysis of sesquiterpenoids and is suitable for a standard reversed-phase HPLC system with UV detection.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (End-capped) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20.1-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Standard Preparation | Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards by serial dilution in the mobile phase. |
| Sample Preparation | For plant material, perform a methanol extraction followed by filtration through a 0.45 µm syringe filter before injection. |
Troubleshooting Data Summary
The following table summarizes the expected impact of common troubleshooting actions on the chromatography of this compound.
| Issue | Action | Expected Outcome for this compound Peak |
| Peak Tailing | Add 0.1% formic acid to the mobile phase. | Asymmetry factor improves (moves closer to 1.0). |
| Decrease injection concentration from 100 µg/mL to 10 µg/mL. | Peak shape becomes more symmetrical. | |
| Poor Resolution | Decrease initial %B from 60% to 50%. | Retention time increases, resolution from nearby peaks improves. |
| Change from isocratic (70% B) to a gradient elution. | Improved separation of multiple components in an extract. | |
| Retention Time Drift | Increase column equilibration time from 5 min to 15 min. | Retention time becomes stable and reproducible between injections. |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a plant matrix.
Troubleshooting Logic for Peak Tailing
This decision tree provides a logical approach to troubleshooting peak tailing issues for this compound.
References
Optimizing cell culture conditions for Homalomenol A bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions for bioassays involving Homalomenol A. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key assay parameters to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities? A1: this compound is a sesquiterpenoid natural product. Studies have shown that it possesses anti-inflammatory properties. Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been demonstrated to inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] It also suppresses the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade.[1]
Q2: What is the best solvent for dissolving this compound for in vitro assays? A2: this compound, like many sesquiterpenoids, is a lipophilic compound. The recommended solvent for creating stock solutions is high-purity dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution so that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept at or below 0.1%.
Q3: Which cell line is most appropriate for studying the anti-inflammatory effects of this compound? A3: The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[2] These cells are sensitive to LPS, a component of Gram-negative bacteria cell walls, which reliably induces a strong inflammatory response, including the production of nitric oxide (NO), PGE₂, and various pro-inflammatory cytokines.[1][3] Published studies on this compound have successfully used this cell line to demonstrate its anti-inflammatory activity.[1]
Q4: What is the likely mechanism of action for this compound's anti-inflammatory effects? A4: While direct studies on this compound are ongoing, the inhibition of iNOS, COX-2, TNF-α, and IL-6 production in LPS-stimulated macrophages strongly suggests that it interferes with key inflammatory signaling pathways.[1] The expression of these inflammatory mediators is largely controlled by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] Therefore, it is highly probable that this compound exerts its effects by inhibiting the activation of the NF-κB and/or MAPK pathways.
Section 2: Troubleshooting and Optimization Guides
This section addresses common issues encountered during this compound bioassays.
Q: My cell viability is low across all wells, including controls, after treatment. What could be the cause? A:
-
Solvent Toxicity: The final concentration of your solvent (DMSO) may be too high. Ensure the final concentration in the culture medium does not exceed 0.1%. Prepare serial dilutions from your stock solution accordingly.
-
Contamination: Your cell culture may be contaminated with bacteria or mycoplasma.[5][6] Visually inspect cultures for turbidity or changes in medium color. Perform a mycoplasma test.
-
Sub-optimal Culture Conditions: Ensure cells are healthy and growing in the logarithmic phase before starting the experiment. Check incubator CO₂, temperature, and humidity levels. Use low-passage number cells, as high-passage cells can lose their responsiveness.[5][6]
Q: I am observing inconsistent or non-reproducible results between experiments. How can I improve consistency? A:
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Always perform a cell count using a hemocytometer or automated cell counter before seeding. Ensure even cell suspension when plating.
-
Cell Confluency: Do not allow cells to become over-confluent before or during the experiment. Aim for approximately 80% confluency at the time of LPS stimulation.[7]
-
Reagent Preparation: Prepare fresh dilutions of this compound and LPS for each experiment from frozen stock solutions. Vortex solutions thoroughly before adding them to the wells.
-
Standardize Incubation Times: Use a precise timer for all incubation steps, including compound pretreatment and LPS stimulation.
Q: The inflammatory response (e.g., NO or TNF-α production) in my LPS-stimulated control group is weak. A:
-
LPS Potency: The activity of LPS can degrade with improper storage or multiple freeze-thaw cycles. Use a fresh vial of LPS or purchase from a reliable supplier.
-
Cell Responsiveness: RAW 264.7 cells can lose their sensitivity to LPS at high passage numbers.[5][6] It is recommended to use cells below passage 20. If issues persist, thaw a new, low-passage vial of cells.
-
Serum Interference: Some components in fetal bovine serum (FBS) can interfere with LPS signaling. While FBS is necessary for cell health, ensure you are using a consistent, high-quality lot.
Q: My results do not show a clear dose-dependent effect of this compound. A:
-
Concentration Range: You may be testing a concentration range that is too narrow or is outside the active window. Perform a broad-range dose-response experiment first (e.g., 0.1 µM to 100 µM) to identify the optimal range for your specific assay.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or reconsider the highest concentration used.
Section 3: Data Presentation & Key Experimental Parameters
Quantitative data must be carefully optimized for your specific laboratory conditions. The following tables provide recommended starting points for assays using RAW 264.7 cells.
Table 1: Recommended Cell Seeding Densities
| Plate Format | Assay Type | Seeding Density (cells/well) | Volume/well | Reference |
| 96-well | MTT (Viability), Griess (NO) | 2 x 10⁴ - 1 x 10⁵ | 100 - 200 µL | [8][9][10] |
| 48-well | Cytokine ELISA | 2 x 10⁵ | 500 µL | [11] |
| 24-well | Western Blot, qPCR | 1.5 x 10⁵ - 6 x 10⁵ | 1 mL | [12][13] |
| 6-well | Western Blot, qPCR | 1 x 10⁶ | 2 mL | [14] |
Table 2: Example Assay Conditions for this compound Anti-Inflammatory Activity
| Parameter | Recommended Condition | Notes |
| Cell Line | RAW 264.7 | Use passages 5-20 for optimal LPS response. |
| Stimulant | Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL |
| This compound Conc. | 1 µM - 50 µM | Perform a dose-response curve to find the IC₅₀. |
| Pre-incubation Time | 1 - 2 hours | Time for this compound treatment before adding LPS. |
| LPS Incubation Time | 18 - 24 hours | For NO, PGE₂, and cytokine protein measurement. |
| LPS Incubation Time | 4 - 6 hours | For qPCR analysis of gene expression. |
| Vehicle Control | DMSO | Final concentration ≤ 0.1% |
| Positive Control | Dexamethasone (1 µM) | A known anti-inflammatory agent. |
Section 4: Detailed Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for "cells only" (no treatment) and "vehicle control" (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours, until a purple formazan precipitate is visible under a microscope.[9]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control.
Protocol 2: Measuring Nitric Oxide (NO) Inhibition (Griess Assay)
This protocol measures the effect of this compound on NO production in LPS-stimulated cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Pretreatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or vehicle (0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "negative control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the "LPS only" control.
Section 5: Visualized Workflows and Pathways
Diagram 1: General Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory activity.
Diagram 2: Troubleshooting High Variability
Caption: Decision tree for troubleshooting inconsistent experimental results.
Diagram 3: Proposed Anti-Inflammatory Signaling Pathway
References
- 1. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential activation of RAW 264.7 macrophages by size-segregated crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-ompa.org [e-ompa.org]
- 12. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homalomenol A Solubility Enhancement for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Homalomenol A for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a sesquiterpenoid compound isolated from plants of the Homalomena genus. It has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and key signaling pathways. However, like many other sesquiterpenoids, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can lead to low oral bioavailability, limiting its therapeutic efficacy in vivo. For effective in vivo studies, it is crucial to enhance its solubility to achieve adequate systemic exposure.
Q2: What are the common solvents for dissolving this compound for in vitro experiments?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.[1] For in vitro cellular assays, DMSO is a common choice. However, the concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the general strategies for enhancing the solubility of this compound for in vivo administration?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound for in vivo studies. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water.
-
Surfactant-based formulations: Utilizing micelles or emulsions to encapsulate the compound.
-
Lipid-based formulations: Formulating the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.
-
Nanoparticle formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | This compound is poorly soluble in aqueous solutions. The high concentration of the DMSO stock leads to supersaturation and precipitation when diluted. | - Increase the proportion of co-solvent (e.g., ethanol, polyethylene glycol) in the final formulation.- Prepare a lipid-based formulation such as a microemulsion or a self-emulsifying drug delivery system (SEDDS).- Investigate the use of cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. |
| Low and variable oral bioavailability in animal studies. | - Poor dissolution of this compound in the gastrointestinal tract.- First-pass metabolism in the liver. | - Enhance solubility and dissolution rate using the formulation strategies mentioned above.- Consider co-administration with a bioavailability enhancer (e.g., piperine), subject to preliminary investigation for potential interactions.- For initial pharmacokinetic studies, consider intravenous administration to determine the absolute bioavailability. |
| Inconsistent results between different batches of in vivo experiments. | - Variability in the preparation of the formulation.- Instability of the formulation, leading to precipitation over time. | - Standardize the formulation protocol with precise measurements and mixing procedures.- Prepare fresh formulations for each experiment or conduct stability studies to determine the shelf-life of the formulation.- Characterize the formulation for particle size and homogeneity before each administration. |
Quantitative Data Presentation
| Vehicle | This compound Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 |
| 10% DMSO / 90% PBS | 50 - 100 |
| 10% Ethanol / 20% PEG 400 / 70% Saline | 200 - 500 |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | 1000 - 2000 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 5000 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-based Formulation
This protocol describes the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 2 g of HP-β-CD in 10 mL of water.
-
Gently warm the solution to 40-50°C while stirring to ensure complete dissolution of the HP-β-CD.
-
Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Place the mixture on a magnetic stirrer and stir overnight at room temperature, protected from light.
-
The following day, visually inspect the solution for any undissolved particles.
-
If the solution is clear, sterile-filter it through a 0.22 µm filter.
-
Determine the final concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV).
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound inhibits inflammatory responses by blocking NF-κB and MAPK signaling pathways.
Experimental Workflow for Evaluating this compound Formulations In Vivo
The following diagram outlines a typical workflow for the in vivo evaluation of a novel this compound formulation.
Caption: A stepwise workflow for the development and in vivo testing of this compound formulations.
References
Technical Support Center: Homalomenol A Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Homalomenol A. Our aim is to help you anticipate and resolve common issues, particularly the formation of artifacts, during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a sesquiterpenoid diol first isolated from Homalomena species. It possesses a perhydroindane skeleton with secondary and tertiary alcohol functional groups and an isopropenyl side chain.[1] Its biological activity, including potential anti-inflammatory properties, is of interest to researchers.[2][3] Ensuring high purity of the isolated this compound is critical for accurate bioactivity screening, structure-activity relationship (SAR) studies, and overall drug development, as impurities and artifacts can lead to misleading results.
Q2: What are the most common types of artifacts that can form during this compound isolation?
A2: Given the chemical structure of this compound, the most probable artifacts are:
-
Methyl Ethers: If methanol is used as the extraction or chromatography solvent, it can react with the alcohol groups of this compound, particularly under acidic or basic conditions, to form methyl ether artifacts. A similar compound, homalolide A, isolated alongside this compound, has been identified as a methylation artifact from a methanolic extraction process.[3]
-
Esters: If acidic solvents or contaminants are present, esterification of the alcohol groups can occur.
-
Dehydration Products: The tertiary alcohol is susceptible to dehydration, which can be catalyzed by acid or heat, leading to the formation of additional double bonds.
-
Oxidation Products: The secondary alcohol and the double bond in the side chain are prone to oxidation, especially with prolonged exposure to air, light, or certain metal ions, resulting in the formation of ketones, aldehydes, or epoxides.[4][5]
-
Rearrangement Products: Sesquiterpenoids of the eudesmane type, to which this compound is related, are known to undergo acid-catalyzed rearrangements of their carbon skeleton.[1][6][7]
Q3: I see an unexpected spot on my TLC plate that wasn't in the crude extract. What could it be?
A3: An unexpected spot appearing during purification is a strong indicator of artifact formation. The identity of the new compound depends on the specific conditions it was exposed to. For example, if you are using a methanol-containing solvent system for your column chromatography, it could be a methyl ether derivative of this compound. If you have used acidic solvents or the silica gel is acidic, it could be a dehydration or rearrangement product. It is advisable to analyze this new spot by LC-MS or NMR to determine its structure and identify the source of the artifact formation.
Q4: My final yield of this compound is very low. Could artifact formation be the cause?
A4: Yes, artifact formation can significantly reduce the yield of your target compound.[8] Each time this compound is converted into an artifact, the amount of the desired natural product decreases. To improve your yield, it is crucial to minimize the conditions that lead to artifact formation, such as using high-purity solvents, avoiding excessive heat and light, and working quickly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Appearance of less polar spots on TLC/LC-MS after chromatography with methanol. | Methylation of one or both hydroxyl groups of this compound. | Avoid using methanol as a solvent. Consider using ethanol, acetone, or ethyl acetate for extraction and chromatography.If methanol must be used, ensure it is of high purity and neutral pH. Buffer the solvent system if necessary.Minimize the time the sample is in contact with methanol. |
| Appearance of more non-polar spots on TLC/LC-MS, especially after using silica gel. | Dehydration of the tertiary alcohol, catalyzed by acidic silica gel. | Use neutral or deactivated silica gel for column chromatography. To neutralize silica gel, you can wash it with a solvent system containing a small amount of a weak base like triethylamine or pyridine, followed by washing with the pure solvent.Consider using a different stationary phase, such as alumina or a bonded phase like C18.Avoid heating the sample for prolonged periods. |
| Broadening of peaks or appearance of multiple closely related peaks in HPLC. | Isomerization of the double bond or acid-catalyzed rearrangement of the carbon skeleton. | Ensure all solvents are neutral and of high purity.Work at lower temperatures to minimize the risk of isomerization.If rearrangements are suspected, consider using a less acidic stationary phase for chromatography. |
| Appearance of more polar spots on TLC/LC-MS, especially after prolonged storage or exposure to air. | Oxidation of the secondary alcohol to a ketone or the double bond to an epoxide. | Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage.Store extracts and purified compounds at low temperatures and protected from light.Add an antioxidant like BHT (butylated hydroxytoluene) to the solvents, if compatible with your downstream applications. |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the isolation of this compound, designed to minimize artifact formation.
Extraction
-
Plant Material: Air-dried and powdered rhizomes of a Homalomena species (e.g., Homalomena pendula).
-
Solvent Selection: To avoid methylation artifacts, it is recommended to use ethanol (95%) or ethyl acetate instead of methanol.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning
-
Purpose: To fractionate the crude extract based on polarity and remove highly nonpolar or polar impurities.
-
Procedure:
-
Suspend the crude extract in a mixture of ethanol and water (9:1 v/v).
-
Perform successive extractions with n-hexane to remove lipids and other nonpolar compounds.
-
Evaporate the ethanol from the hydroalcoholic layer under reduced pressure.
-
Extract the remaining aqueous layer successively with ethyl acetate.
-
The ethyl acetate fraction is expected to be enriched in sesquiterpenoids, including this compound. Concentrate this fraction under reduced pressure at a temperature below 40°C.
-
Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Neutral silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Procedure:
-
Dry-load the concentrated ethyl acetate fraction onto a small amount of silica gel.
-
Apply the sample to the top of the prepared column.
-
Elute the column with the solvent gradient, collecting fractions of a suitable volume.
-
Monitor the fractions by TLC, visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Combine fractions containing this compound based on the TLC profile.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol. Ensure the water is of high purity (Milli-Q or equivalent).
-
Detection: UV detector (this compound may have weak chromophores, so detection might be challenging; a refractive index detector or a mass spectrometer can be used if available).
-
Procedure:
-
Dissolve the enriched fraction from column chromatography in a small volume of the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the HPLC system and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
-
Structure and Purity Analysis
-
Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize with vanillin-sulfuric acid reagent and heating.
-
Nuclear Magnetic Resonance (NMR): Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) to confirm the structure of this compound.
-
Mass Spectrometry (MS): Use ESI-MS or GC-MS to determine the molecular weight and fragmentation pattern of the isolated compound.
Visualizations
The following diagrams illustrate potential artifact formation pathways and a recommended experimental workflow.
Caption: Potential artifact formation pathways for this compound.
Caption: Recommended workflow for this compound isolation.
References
- 1. Rearrangement of rosifoliol epoxides: transformation of eudesmane to valencane sesquiterpene types - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Homalomenol A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Homalomenol A.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound purification?
A1: The most common source of this compound is the rhizomes of plants from the Homalomena genus, such as Homalomena aromatica and Homalomena pendula.[1][2]
Q2: What are the general steps for purifying this compound?
A2: A standard purification workflow involves initial solvent extraction of the dried plant material, followed by a series of chromatographic separations. These typically include column chromatography on silica gel, followed by further purification using reversed-phase (C18) chromatography and potentially size-exclusion chromatography (Sephadex LH-20).[3]
Q3: What are some common challenges in purifying this compound?
A3: Sesquiterpenoids like this compound are often present in complex mixtures with structurally similar compounds. This can lead to difficulties in achieving high purity, with common challenges including co-elution of isomers or other terpenoids, and potential degradation of the compound during prolonged purification processes.
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A sharp, symmetrical peak on an analytical HPLC chromatogram is indicative of high purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Homalomena Rhizomes
-
Preparation of Plant Material: Air-dry the rhizomes of the selected Homalomena species and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered rhizomes in methanol at room temperature for 72 hours. Repeat the extraction three times to ensure complete extraction of the secondary metabolites.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to fractionate the extract based on polarity. This compound is a moderately polar compound and is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Multi-Step Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase (C18) Column Chromatography:
-
Stationary Phase: Reversed-phase C18 silica gel.
-
Mobile Phase: A gradient of methanol and water. Start with a higher polarity mobile phase (e.g., 30:70 methanol:water) and gradually increase the methanol concentration.
-
Fraction Collection: Collect and analyze fractions using analytical HPLC to identify those with the highest purity of this compound.
-
-
Size-Exclusion Chromatography (Optional):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Purpose: This step is useful for removing small, polar impurities.
-
Data Presentation
Table 1: Illustrative Data for a Multi-Step Purification of this compound
| Purification Step | Starting Material (g) | Fraction/Eluent | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried rhizomes) | - | 50,000 | ~1 |
| Ethyl Acetate Fraction | 50 | - | 15,000 | ~5 |
| Silica Gel Column Chromatography | 15 | n-hexane:EtOAc (80:20) | 1,500 | ~40 |
| RP-C18 Column Chromatography | 1.5 | Methanol:Water (60:40) | 350 | ~85 |
| Preparative HPLC | 0.35 | Acetonitrile:Water (55:45) | 200 | >98 |
Note: This table presents illustrative data based on typical yields and purities for sesquiterpenoid purification. Actual results may vary depending on the plant material and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction. | Increase extraction time, use a higher solvent-to-solid ratio, or consider a different extraction method (e.g., Soxhlet extraction). |
| Degradation of this compound. | Avoid high temperatures during extraction and concentration. | |
| Poor Separation in Silica Gel Chromatography | Inappropriate solvent system. | Optimize the mobile phase polarity using TLC. A good separation is often achieved when the Rf value of the target compound is between 0.2 and 0.4. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Co-elution of Impurities in RP-C18 Chromatography | Similar polarity of this compound and impurities. | Use a shallower gradient in your mobile phase to improve resolution. Consider a different solvent system (e.g., acetonitrile:water). |
| The presence of isomers. | Preparative HPLC with a high-resolution column may be necessary for final purification. | |
| Peak Tailing in HPLC Analysis | Interaction of this compound with residual silanol groups on the stationary phase. | Add a small amount of a competing agent, like trifluoroacetic acid (0.1%), to the mobile phase. |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if performance does not improve. | |
| This compound Degradation | Exposure to heat, light, or extreme pH. | Conduct purification steps at room temperature or below, protect fractions from light, and use neutral pH buffers when possible. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. This compound | CAS:145400-03-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Homalomenol A extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homalomenol A extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of our this compound extracts from different batches, even though we follow the same extraction protocol. What could be the primary cause of this variability?
A1: Batch-to-batch variability in natural product extracts is a common challenge. The primary causes can be broadly categorized into two areas:
-
Raw Material Variation: The chemical composition of the source plant, Homalomena spp., can vary depending on factors like geographical location, climate, harvest time, and storage conditions.[1][2] These variations directly impact the concentration of this compound and other potentially synergistic compounds in the raw material.
-
Extraction Process Inconsistencies: Even with a standardized protocol, minor deviations in parameters such as solvent polarity, temperature, extraction time, and pressure can lead to significant differences in the final extract's composition and, consequently, its biological activity.[1]
Q2: How can we standardize our raw plant material to minimize variability from the start?
A2: Proper sourcing and quality control of the raw material are crucial. We recommend the following:
-
Consistent Sourcing: Whenever possible, source your Homalomena rhizomes from the same geographical region and supplier.
-
Macroscopic and Microscopic Identification: Verify the plant material's identity to prevent adulteration.
-
Chromatographic Fingerprinting: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to create a chemical fingerprint of your raw material. This allows you to compare different batches and select those with a similar chemical profile before extraction.[3]
-
Quantitative Marker Analysis: Quantify the amount of this compound in the raw material using a validated analytical method.
Q3: What are the recommended analytical techniques to characterize our this compound extracts and ensure batch consistency?
A3: A multi-faceted analytical approach is recommended:
-
HPLC/UHPLC: This is the gold standard for separating and quantifying this compound and other marker compounds in your extract. Developing a validated HPLC method is essential for quality control.
-
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry can be used for more sensitive and specific quantification of this compound and for the identification of other related sesquiterpenoids in the extract.
-
GC-MS: Given that this compound is a sesquiterpenoid, GC-MS can also be a valuable tool for its identification and quantification, as well as for profiling other volatile and semi-volatile compounds in the extract.
-
Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) can be applied to your chromatographic data (e.g., from HPLC) to statistically evaluate the similarity between different batches.[3]
Q4: Can minor impurities in the extraction solvents affect the final extract?
A4: Yes, absolutely. Impurities in solvents can introduce contaminants into your extract, potentially interfering with biological assays or even degrading the target compounds. Always use high-purity, analytical grade solvents for your extractions. It is also good practice to run a blank extraction with just the solvent to identify any potential interfering peaks in your chromatography.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Increase Extraction Time: Extend the duration of each extraction cycle. 2. Optimize Solvent-to-Solid Ratio: Ensure there is enough solvent to thoroughly wet the plant material. A common starting point is a 10:1 solvent-to-solid ratio (v/w). 3. Improve Agitation: Ensure constant and vigorous mixing during extraction to enhance solvent penetration. |
| Inappropriate Solvent Polarity | 1. Solvent Optimization: this compound is a sesquiterpenoid, which is moderately polar. If using a single solvent, consider a mid-polarity solvent like ethyl acetate or dichloromethane. 2. Solvent Gradient: For column chromatography, ensure your solvent gradient is optimized to elute the fraction containing this compound effectively. |
| Degradation of this compound | 1. Temperature Control: Avoid excessive heat during extraction and solvent evaporation, as sesquiterpenoids can be thermolabile. Use a rotary evaporator at a controlled temperature (e.g., < 40°C). 2. Light Protection: Protect the extract from direct light, as some phytochemicals are light-sensitive. |
| Poor Quality Raw Material | 1. Source Verification: Ensure the plant material is correctly identified and sourced from a reputable supplier. 2. Pre-extraction Analysis: If possible, perform a preliminary analysis (e.g., TLC or HPLC) on a small sample of the raw material to confirm the presence of this compound. |
Issue 2: Inconsistent Biological Activity Between Batches
| Potential Cause | Troubleshooting Step |
| Variation in this compound Concentration | 1. Quantitative Analysis: Use a validated HPLC or GC-MS method to quantify the concentration of this compound in each batch of the final extract. 2. Normalization: Normalize the extract concentration based on the this compound content for biological assays. |
| Presence of Synergistic or Antagonistic Compounds | 1. Chromatographic Fingerprinting: Compare the full chromatograms of different batches. Significant variations in the peak profiles, even for compounds other than this compound, can indicate the presence of other compounds affecting the biological activity.[3] 2. Bioassay-Guided Fractionation: If a particular batch shows unusually high or low activity, consider fractionating the extract and testing the individual fractions to identify the compounds responsible for the altered activity. |
| Contamination | 1. Solvent Purity: As mentioned, use high-purity solvents. 2. Cleanliness of Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination between batches. |
Data Presentation
Table 1: Example of Extraction Yield and this compound Content with Different Solvents
This table presents hypothetical data for illustrative purposes, based on typical extraction outcomes for similar natural products, to demonstrate how to tabulate and compare results from different extraction conditions.
| Solvent System | Extraction Method | Yield of Crude Extract (%) | This compound Content (mg/g of extract) |
| 100% Hexane | Maceration | 2.5 | 5.2 |
| 100% Ethyl Acetate | Maceration | 8.1 | 25.8 |
| 100% Methanol | Maceration | 15.3 | 12.4 |
| 100% Ethanol | Soxhlet | 12.5 | 18.9 |
| Water | Decoction | 9.8 | < 1.0 |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is a generalized procedure based on common methods for isolating sesquiterpenoids from plant material. Optimization will be required for your specific experimental setup.
-
Preparation of Plant Material:
-
Air-dry the rhizomes of Homalomena spp. at room temperature until a constant weight is achieved.
-
Grind the dried rhizomes into a coarse powder.
-
-
Extraction:
-
Macerate the powdered rhizomes (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. This compound is expected to be enriched in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.
-
Combine fractions containing the spot corresponding to a this compound standard.
-
Perform further purification of the combined fractions using preparative HPLC to obtain pure this compound.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
An isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dry extract.
-
Dissolve the extract in methanol, sonicate for 10 minutes, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Monitor the elution at a wavelength determined by the UV spectrum of this compound (e.g., around 210 nm).
-
Construct a calibration curve from the peak areas of the standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Mandatory Visualizations
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6, and the enzyme COX-2.[1] It also promotes the production of the anti-inflammatory cytokine IL-10.[1] A common pathway regulating these inflammatory responses is the NF-κB signaling pathway. While the direct interaction of this compound with this pathway is a subject for further research, a proposed mechanism is its inhibition of IκBα phosphorylation, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Addressing Batch-to-Batch Variability
This workflow outlines a systematic approach to identifying and mitigating the causes of variability in your this compound extracts.
Caption: A systematic workflow for troubleshooting batch-to-batch variability of this compound extracts.
References
- 1. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of a specific step in Homalomenol A synthesis
Technical Support Center: Synthesis of Homalomenol A
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this sesquiterpenoid. The following troubleshooting guides and frequently asked questions focus on the critical conjugate addition and epimerization step, a key transformation in establishing the core structure of this compound.
Troubleshooting Guide: Conjugate Addition of Organocopper Reagent
This guide addresses issues that may arise during the conjugate addition of the organocopper(I) reagent to the bicyclic enone, a pivotal step in the synthesis of the this compound precursor.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Conjugate Adduct | 1. Inactive Organocopper Reagent: The Gilman reagent may have decomposed due to exposure to air or moisture. 2. Poor Quality of Copper(I) Iodide: The CuI used may be of low purity or contaminated with copper(II) species. 3. Incorrect Reaction Temperature: The temperature for the formation of the organocopper reagent or the conjugate addition may be suboptimal. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated organolithium reagent to form the cuprate. 2. Purify CuI by standard procedures (e.g., trituration with potassium iodide solution followed by washing with water, ethanol, and ether, and drying under vacuum). 3. The formation of the Gilman reagent is typically performed at -78 °C. The conjugate addition may require optimization, but starting at -78 °C and slowly warming to 0 °C is a common strategy. |
| Formation of Side Products (e.g., 1,2-addition) | 1. Highly Reactive Organometallic Reagent: The organolithium reagent may react directly with the carbonyl group if the cuprate formation is incomplete or if the reaction temperature is too high. 2. Steric Hindrance: The substrate or the organocopper reagent may be sterically hindered, favoring 1,2-addition. | 1. Ensure complete formation of the Gilman reagent before adding the enone. Maintain a low reaction temperature (-78 °C) during the addition of the enone. 2. While less common with Gilman reagents, consider using a bulkier organocopper reagent or adding a Lewis acid to promote 1,4-addition. |
| Inconsistent Diastereoselectivity | 1. Reaction Temperature Fluctuations: Inconsistent temperature control can lead to variable diastereoselectivity. 2. Rate of Addition: The rate at which the enone is added to the cuprate solution can influence the stereochemical outcome. | 1. Use a reliable cooling bath and monitor the internal reaction temperature closely. 2. Add the enone solution dropwise to the Gilman reagent at -78 °C to ensure a controlled reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the epimerization step after the conjugate addition?
A1: The conjugate addition of the organocopper reagent to the bicyclic enone can result in a mixture of diastereomers at the newly formed stereocenter. The subsequent epimerization, typically achieved by treatment with a base like sodium methoxide in methanol, is performed to convert the undesired diastereomer into the thermodynamically more stable, desired diastereomer. This significantly improves the overall yield of the correct stereoisomer.[1]
Q2: How can I monitor the progress of the conjugate addition reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting enone should diminish and a new, typically less polar spot for the conjugate adduct should appear. It is advisable to quench a small aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride before spotting on the TLC plate.
Q3: What are the key considerations for the successful formation of the Gilman reagent?
A3: The successful formation of the Gilman reagent (a lithium diorganocuprate) is critical for the efficiency of the conjugate addition. Key considerations include:
-
High-quality reagents: Use pure copper(I) iodide and a freshly titrated organolithium reagent.
-
Inert atmosphere: The reaction is highly sensitive to air and moisture. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Low temperature: The formation of the Gilman reagent should be carried out at a low temperature, typically -78 °C, to prevent decomposition.
Q4: The abstract mentions chromatographic separation. What type of chromatography is typically used?
A4: While the specific details would be in the full experimental section of the paper, preparative column chromatography on silica gel is the standard method for separating the desired diastereomer from any remaining undesired diastereomer and other impurities after the epimerization step. The choice of eluent would be determined by the polarity of the compounds, likely a mixture of hexanes and ethyl acetate.
Experimental Protocol: Conjugate Addition and Epimerization
The following is a generalized protocol based on the synthetic strategy described for the synthesis of this compound.[1] Researchers should refer to the original publication for specific quantities and conditions.
1. Preparation of the Gilman Reagent:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add purified copper(I) iodide (2.0 eq.).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly titrated solution of the appropriate organolithium reagent (2.0 eq.) in diethyl ether.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium diorganocuprate.
2. Conjugate Addition:
-
In a separate flame-dried flask, dissolve the bicyclic enone (1.0 eq.) in anhydrous diethyl ether.
-
Cool the enone solution to -78 °C.
-
Slowly add the enone solution via cannula to the pre-formed Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
3. Epimerization:
-
Dissolve the crude product from the conjugate addition in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (catalytic amount).
-
Stir the reaction at room temperature and monitor by TLC until the ratio of the desired diastereomer is maximized.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the desired bicyclo[4.3.0]nonan-2-one precursor.
Visualizations
Caption: Experimental workflow for the key conjugate addition and epimerization step.
Caption: Troubleshooting logic for the conjugate addition step.
References
Validation & Comparative
Homalomenol A: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Homalomenol A against other well-established anti-inflammatory agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis for researchers and professionals in drug discovery and development.
Executive Summary
This compound, a sesquiterpenoid isolated from Homalomena species, has demonstrated significant anti-inflammatory potential. In vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound effectively inhibits key inflammatory mediators. Specifically, it curtails the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. A notable characteristic of this compound is its ability to stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10). The primary mechanism of action appears to be the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of this compound and selected alternative compounds on key inflammatory markers. The data is primarily derived from studies using LPS-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | RAW 264.7 | Dose-dependent inhibition | [1] |
| Curcumin | RAW 264.7 | ~5.8 | |
| Quercetin | RAW 264.7 | ~19.5 | |
| Indomethacin | RAW 264.7 | ~100 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Effect | Citation |
| This compound | RAW 264.7 | Dose-dependent inhibition | [2] |
| Curcumin | - | Inhibits PGE2 production | |
| Quercetin | - | Inhibits PGE2 production | |
| Indomethacin | Various | Potent inhibitor of COX enzymes, thus reducing PGE2 synthesis |
Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)
| Compound | Cytokine | Cell Line | Effect | Citation |
| This compound | TNF-α, IL-6 | RAW 264.7 | Dose-dependent inhibition | [2] |
| Curcumin | TNF-α, IL-6 | Various | Significant reduction | |
| Quercetin | TNF-α, IL-6 | RAW 264.7 | Reduces production | |
| Indomethacin | TNF-α, IL-6 | Various | Can reduce levels, but primary action is on COX |
Table 4: Inhibition of Pro-Inflammatory Enzyme Expression (iNOS & COX-2)
| Compound | Enzyme | Cell Line | Effect | Citation |
| This compound | iNOS, COX-2 | RAW 264.7 | Suppresses protein levels | [2] |
| Curcumin | iNOS, COX-2 | RAW 264.7 | Inhibits expression | |
| Quercetin | iNOS, COX-2 | RAW 264.7 | Inhibits expression | |
| Indomethacin | COX-2 | Various | Direct inhibitor of enzyme activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field of inflammation research.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin) for 1-2 hours before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Test)
Nitrite accumulation in the culture supernatant is measured as an indicator of NO production.
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Coat a 96-well plate with the capture antibody specific for the target molecule (PGE2, TNF-α, or IL-6) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the concentration of the target molecule by comparing the sample absorbance to the standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Signaling Proteins
The expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) are determined by Western blotting.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, p-p65, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Cellular Mechanisms
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and the general workflow of the experimental validation process.
Caption: Experimental workflow for validating anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Homalomenol A: A Comparative Analysis Against Prominent Sesquiterpenoids in Inflammation and Oncology
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This report provides a detailed comparative analysis of Homalomenol A, a sesquiterpenoid of interest, against a panel of well-characterized sesquiterpenoids: Parthenolide, β-Caryophyllene, Zerumbone, and β-Elemene. This guide synthesizes available experimental data on their anti-inflammatory and anticancer activities, offering a valuable resource for researchers in drug discovery and development. The quantitative data is presented in structured tables for clear comparison, followed by detailed experimental protocols for key assays and visual diagrams of relevant signaling pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected sesquiterpenoids, providing a quantitative comparison of their anti-inflammatory and anticancer potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, stimuli, and assay endpoints may vary between studies.
Table 1: Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | NO Production | RAW 264.7 | LPS | 35.41 - 64.06 | [1] |
| Parthenolide | IL-6 Downregulation | 3T3-L1/RAW264.7 co-culture | - | Effective at 5 µM | [2] |
| NF-κB Inhibition | - | - | Used as a positive control for comparison | [3] | |
| β-Caryophyllene | TNF-α, IL-1β, IL-6 Reduction | BMDMs | LPS | Effective at 10, 20 µM | [4] |
| Zerumbone | TNF-α, IL-1β, IL-6 Suppression | U937 macrophages | LPS | Significant suppression at concentrations up to 50µM | [5][6][7] |
| TNF-α-induced Cytokine Production | HPDLCs | TNF-α | Effective at 6.25, 12.5, 25 µM | [8] | |
| β-Elemene | Inflammatory Factor Expression | NRK52E | H2O2 | Dose-dependent prevention | [9] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [10] |
| MCF-7 | Breast Adenocarcinoma | 9.54 ± 0.82 | [11] | |
| A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13 | [12] | |
| β-Caryophyllene | A549 | Lung Cancer | ~60 (µg/mL) | [13] |
| MCF-7 | Breast Cancer | 29.18 ± 0.43 (µg/mL) | [13] | |
| β-Caryophyllene oxide | A549 | Lung Cancer | 124.1 (µg/mL) | [14][15] |
| MCF-7 | Breast Cancer | 24 | [16] | |
| Zerumbone | A549 | Non-Small Cell Lung Cancer | No significant inhibition up to 50 µM | [17] |
| MCF-7 | Breast Cancer | 23.0 (µg/mL) | [18] | |
| MCF-7 | Breast Cancer | 7.51 ± 0.2 (µg/mL) | [19] | |
| MCF-7 | Breast Cancer | 126.7 (µg/mL) | [20] | |
| β-Elemene | A549 | Non-Small Cell Lung Cancer | 25.85±1.33 (µg/mL) | [21] |
| A549/DDP (cisplatin-resistant) | Lung Cancer | Time- and dose-dependent inhibition | [22] |
Experimental Protocols
Anti-inflammatory Activity Assay (LPS-induced Macrophage Model)
This protocol describes a common in vitro method to assess the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
b. Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, other sesquiterpenoids) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for the measurement of inflammatory mediators.
c. Measurement of Nitric Oxide (NO) Production:
-
NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
e. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
a. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
b. Experimental Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway Visualizations
The anti-inflammatory and anticancer effects of many sesquiterpenoids are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its activation leads to the transcription of pro-inflammatory cytokines and anti-apoptotic proteins. Several sesquiterpenoids, including Parthenolide, β-Caryophyllene, Zerumbone, and β-Elemene, have been shown to inhibit this pathway at various points. Zerumbone, for instance, can inhibit the phosphorylation of IκBα and the p65 subunit, preventing the translocation of NF-κB to the nucleus.[5]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of several parallel cascades, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often associated with cancer. Sesquiterpenoids like Zerumbone and β-Elemene have been shown to modulate MAPK signaling, for example by inhibiting the phosphorylation of ERK, JNK, and p38.[5][23]
Caption: Modulation of the MAPK signaling pathway by sesquiterpenoids.
Conclusion
This comparative guide highlights the therapeutic potential of sesquiterpenoids as a class of natural products. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and therapeutic window of this compound against other promising sesquiterpenoids for the development of novel anti-inflammatory and anticancer agents.
References
- 1. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiallodynic and antihyperalgesic activities of zerumbone via the suppression of IL-1β, IL-6, and TNF-α in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Anti-Inflammatory Effects of Zerumbone in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zerumbone modulates the expression of inflammatory mediators and antioxidant enzymes in TNF-α-stimulated human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. joese.journals.ekb.eg [joese.journals.ekb.eg]
- 17. Zerumbone-incorporated liquid crystalline nanoparticles inhibit proliferation and migration of non-small-cell lung cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Zerumbone Induces Apoptosis in Breast Cancer Cells by Targeting αvβ3 Integrin upon Co-Administration with TP5-iRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 22. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-elemene inhibits monocyte-endothelial cells interactions via reactive oxygen species/MAPK/NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Homalomenol A: A Comparative Analysis of its Bioactivity Across Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the anti-inflammatory and potential anticancer and neuroprotective activities of the sesquiterpenoid Homalomenol A. This guide provides a cross-validation of its bioactivity, presenting available data and comparing it with structurally related compounds in various cell lines.
Introduction
This compound, a eudesmane-type sesquiterpenoid, has garnered attention for its potential therapeutic properties. This guide offers a comprehensive comparison of its documented bioactivity, with a primary focus on its anti-inflammatory effects in the RAW 264.7 macrophage cell line. Due to the limited availability of studies on this compound in other cell lines, this guide incorporates data from structurally similar eudesmane sesquiterpenoids to provide a broader perspective on its potential applications in cancer and neurodegenerative disease research.
Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages
This compound has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] It dose-dependently inhibits the production of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.[1][2] Notably, this compound also stimulates the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2]
| Bioactivity Indicator | Concentration | % Inhibition / IC50 | Cell Line |
| This compound | |||
| PGE2 Production | Dose-dependent | Not specified | RAW 264.7 |
| TNF-α Production | Dose-dependent | Not specified | RAW 264.7 |
| IL-6 Production | Dose-dependent | Not specified | RAW 264.7 |
| iNOS Protein Levels | Dose-dependent | Suppressed | RAW 264.7 |
| COX-2 Protein Levels | Dose-dependent | Suppressed | RAW 264.7 |
| IL-10 Production | Dose-dependent | Stimulated | RAW 264.7 |
Comparative Bioactivity of Structurally Similar Eudesmane Sesquiterpenoids
To contextualize the potential of this compound, this section summarizes the bioactivity of other eudesmane-type sesquiterpenoids in different cell lines, including cancer and neuronal cells.
| Compound | Bioactivity | Cell Line(s) | IC50 / Effect |
| Eudesmane Sesquiterpenoids (General) | Neuroprotective | PC12 | Increased cell viability |
| Eutypelide A (1,10-seco-ent-eudesmane) | Anti-neuroinflammatory | BV2 microglia | Potent NO production inhibitor |
| Various Eudesmanes | Anti-inflammatory | RAW 264.7 | IC50 values of 5.46–14.07 μM for NO inhibition |
| Drimane Sesquiterpenes | Cytotoxic | PC-3, HT-29, MCF-7 | IC50 values between 9.0 and 25 µM |
| Myrtenal (Monoterpene) | Cytotoxic | Caco-2, A2780, LNCaP, MCF-7 | Significant reduction in cell viability |
Experimental Protocols
Cell Culture and Treatment (RAW 264.7)
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3][4] For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is measured in the cell culture supernatant using the Griess reagent.[5][6] This colorimetric assay detects nitrite (NO2-), a stable product of NO. The absorbance is measured at a specific wavelength, and the concentration of nitrite is determined from a standard curve.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, and the anti-inflammatory cytokine IL-10 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2
To determine the protein expression levels of iNOS and COX-2, cells are lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for iNOS and COX-2, followed by a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
General Experimental Workflow for Bioactivity Screening
Caption: General Experimental Workflow for Bioactivity Screening.
Conclusion
This compound exhibits promising anti-inflammatory properties in RAW 264.7 macrophages by inhibiting pro-inflammatory mediators and promoting anti-inflammatory responses. While direct evidence of its bioactivity in other cell lines is currently lacking, the observed cytotoxic and neuroprotective effects of structurally related eudesmane sesquiterpenoids suggest that this compound may possess a broader spectrum of biological activities. Further research is warranted to explore its potential as an anticancer and neuroprotective agent and to elucidate its mechanisms of action in different cellular contexts. This guide provides a foundation for future investigations into the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activation of RAW 264.7 macrophages by size-segregated crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
Homalomenol A: A Comparative Analysis of In Vivo Anti-inflammatory Efficacy
A detailed comparison of the novel anti-inflammatory compound Homalomenol A with established nonsteroidal anti-inflammatory drugs (NSAIDs).
In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration. This compound, a sesquiterpenoid isolated from plants of the Homalomena genus, has demonstrated promising anti-inflammatory properties in preclinical in vitro studies. This guide provides a comparative analysis of this compound's efficacy versus well-established anti-inflammatory drugs—Ibuprofen, Diclofenac, and Celecoxib—with a focus on in vivo experimental data.
In Vivo Efficacy: A Comparative Snapshot
Direct comparative in vivo studies evaluating the anti-inflammatory efficacy of purified this compound are not yet available in the published scientific literature. However, its in vitro activity suggests a mechanism of action that aligns with known anti-inflammatory pathways. In contrast, Ibuprofen, Diclofenac, and Celecoxib have been extensively studied in various animal models of inflammation. The following table summarizes their efficacy in the widely used carrageenan-induced paw edema model in rats, a standard assay for evaluating acute inflammation.
| Drug | Dose | Route of Administration | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) | Reference |
| Ibuprofen | 100 mg/kg | Oral | 3 hours | Not specified, significant reduction | [1] |
| Diclofenac | 5 mg/kg | Oral | 2 hours | 56.17 ± 3.89 | [2] |
| 20 mg/kg | Oral | 3 hours | 71.82 ± 6.53 | [2] | |
| 30 mg/kg | Oral | Not specified | Significant inhibition | [3] | |
| Celecoxib | 30 mg/kg | Oral | 6 hours | Significant reduction | [4] |
| 0.3-30 mg/kg | Intraperitoneal | Not specified | Dose-dependent reduction | [5] |
Understanding the Mechanisms: Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and the compared NSAIDs are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
In vitro studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] Furthermore, it has been observed to suppress the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory process.[6][7]
Ibuprofen and Diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 enzymes. The inhibition of COX-2 leads to the reduction of prostaglandin synthesis, which are key mediators of inflammation and pain. Celecoxib, on the other hand, is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Inflammatory pathway and drug targets.
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema assay is a well-established and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.
Caption: In vivo anti-inflammatory assay workflow.
Detailed Methodology:
-
Animals: Male Wistar rats are typically used and are acclimatized to laboratory conditions for at least one week prior to the experiment.[2]
-
Grouping and Dosing: Animals are randomly divided into control and treatment groups. The test compound (this compound) and positive controls (Ibuprofen, Diclofenac, or Celecoxib) are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.[2][5][8]
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[8][9]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[2][9]
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[10]
Conclusion
While direct in vivo efficacy data for this compound is currently lacking, its in vitro profile strongly suggests potential as an anti-inflammatory agent, primarily through the inhibition of the COX-2 pathway and pro-inflammatory cytokines. This mechanism is shared by the widely used NSAIDs Ibuprofen, Diclofenac, and Celecoxib, which have demonstrated significant dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model. Future in vivo studies on this compound, utilizing standardized models such as the one described, are crucial to fully elucidate its therapeutic potential and establish a direct comparison with existing anti-inflammatory drugs. Researchers and drug development professionals should consider these findings to guide further investigation into this compound as a promising lead compound for the development of new anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Homalomenol A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anti-inflammatory Activity
Homalomenol A, a sesquiterpenoid isolated from Homalomena species, has demonstrated notable anti-inflammatory properties. Studies on this compound and its naturally occurring analog, homalolide A, provide the primary basis for our current understanding of their structure-activity relationship.
Quantitative Data Summary
The primary mechanism of anti-inflammatory action observed for this compound and related compounds is the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target | Activity | IC50 (µM) | Source |
| This compound | PGE2 Production | Inhibition | Dose-dependent | [1] |
| TNF-α Production | Inhibition | Dose-dependent | [1] | |
| IL-6 Production | Inhibition | Dose-dependent | [1] | |
| iNOS Protein Expression | Suppression | Dose-dependent | [1] | |
| COX-2 Protein Expression | Suppression | Dose-dependent | [1] | |
| IL-10 Production | Stimulation | Dose-dependent | [1] | |
| Homalolide A | PGE2 Production | Inhibition | Dose-dependent | [1] |
| TNF-α Production | Inhibition | Dose-dependent | [1] | |
| IL-6 Production | Inhibition | Dose-dependent | [1] | |
| iNOS Protein Expression | Suppression | Dose-dependent | [1] | |
| COX-2 Protein Expression | Suppression | Dose-dependent | [1] | |
| Compound 1 (Homalolide A) | NO Production | Moderate Inhibition | 35.41 | [2] |
| Compound 3 | NO Production | Moderate Inhibition | 45.67 | [2] |
| Compound 6 | NO Production | Moderate Inhibition | 55.12 | [2] |
| Compound 7 | NO Production | Moderate Inhibition | 64.06 | [2] |
| Compound 8 | NO Production | Moderate Inhibition | 58.23 | [2] |
| Compound 10 | NO Production | Moderate Inhibition | 48.91 | [2] |
| Compound 11 | NO Production | Moderate Inhibition | 52.74 | [2] |
| Compound 12 | NO Production | Moderate Inhibition | 41.88 | [2] |
Note: Specific IC50 values for the dose-dependent inhibition by this compound and Homalolide A on PGE2, TNF-α, IL-6, iNOS, and COX-2 are not provided in the cited literature, which indicates a qualitative rather than quantitative dose-response relationship was reported in those instances. The numbered compounds are other sesquiterpenoids isolated from Homalomena pendula.
Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act on these pathways.
References
A Comparative Analysis of the Bioactivity of Synthetic vs. Natural Homalomenol A
An Examination of the Anti-inflammatory and Antibacterial Properties of a Promising Sesquiterpenoid
Homalomenol A, a sesquiterpenoid naturally occurring in plants of the Homalomena genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of the known biological activities of this compound, with a focus on its anti-inflammatory and antibacterial properties. While a total synthesis for this compound has been successfully developed, to date, the bioactivity of the synthetic compound has not been reported in peer-reviewed literature. Consequently, this guide will focus on the well-documented bioactivity of naturally-derived this compound and present the established synthetic route, highlighting the current gap in comparative data.
Anti-inflammatory Activity of Natural this compound
Natural this compound has demonstrated significant anti-inflammatory effects in in vitro studies. The primary mechanism of this activity involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The inhibitory effects of natural this compound on various markers of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are summarized below.
| Bio-Marker | Effect of Natural this compound |
| Prostaglandin E2 (PGE2) | Dose-dependent inhibition of production.[1][2] |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of production.[1][2] |
| Interleukin-6 (IL-6) | Dose-dependent inhibition of production.[1][2] |
| Interleukin-10 (IL-10) | Stimulation of production.[1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of LPS-stimulated protein levels.[1][2] |
| Cyclooxygenase-2 (COX-2) | Suppression of LPS-stimulated protein levels.[1][2] |
| Nitric Oxide (NO) | Moderate inhibitory effect on LPS-induced production by related sesquiterpenoids from Homalomena pendula, with IC50 values ranging from 35.41 to 64.06 μM.[3] |
Signaling Pathways Modulated by Natural this compound
The anti-inflammatory effects of compounds structurally related to this compound are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from the rhizomes of Homalomena pendula and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Homalomenol A: A Comparative Guide to its Anti-Inflammatory Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target validation studies for Homalomenol A, a sesquiterpenoid with demonstrated anti-inflammatory properties. It offers a comparative perspective against the well-established anti-inflammatory drug, dexamethasone, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
This compound has been identified as a promising anti-inflammatory agent. In vitro studies have shown its capability to modulate key inflammatory pathways, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This leads to a downstream reduction in the production of pro-inflammatory mediators. While direct comparative studies with established drugs are limited, this guide consolidates the existing data to offer a preliminary assessment of this compound's potential and outlines the experimental basis for these findings.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the available quantitative data and provides a comparison with dexamethasone, a widely used corticosteroid.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Target | Cell Line | Stimulant | IC50 Value | Citation(s) |
| This compound | Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Data not available | [1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | Data not available | [1][2] | |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Data not available | [1][2] | |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Data not available | [1] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | 34.60 µg/mL | [3] |
| Nitric Oxide (NO) | J774 Macrophages | LPS | 0.1-10 µM (dose-dependent inhibition) | [4] | |
| iNOS protein | RAW 264.7 | IFN-γ | IC50 of 9 nM for nitrite formation | [5] |
Note: While qualitative data confirms the inhibitory activity of this compound on PGE2, TNF-α, and IL-6, specific IC50 values are not currently available in the reviewed literature.[1][2] The provided IC50 value for dexamethasone on NO production is from a study that may have used different experimental conditions, highlighting the need for direct comparative studies.
Mechanism of Action: Signaling Pathway Modulation
This compound is understood to exert its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. These pathways are critical in the transcriptional regulation of a multitude of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway, preventing the nuclear translocation of p65.
Caption: NF-κB signaling pathway inhibition by this compound.
MAPK Signaling Pathway
The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes. This compound is suggested to interfere with the phosphorylation of key kinases in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of suppression of inducible nitric-oxide synthase (iNOS) expression in interferon (IFN)-gamma-stimulated RAW 264.7 cells by dexamethasone. Evidence for glucocorticoid-induced degradation of iNOS protein by calpain as a key step in post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Homalomenol A's Anti-inflammatory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the mechanism of action of Homalomenol A, a sesquiterpenoid with demonstrated anti-inflammatory properties. The information presented is based on initial studies and aims to serve as a resource for researchers seeking to replicate and expand upon these findings.
Summary of Published Anti-inflammatory Effects
This compound, isolated from Homalomena pendula, has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary mechanism identified is the modulation of key inflammatory mediators. Published studies indicate that this compound dose-dependently inhibits the production of pro-inflammatory cytokines and enzymes while promoting the expression of an anti-inflammatory cytokine.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the reported inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Marker | Effect of this compound |
| Prostaglandin E2 (PGE2) | Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition |
| Interleukin-6 (IL-6) | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of protein levels |
| Cyclooxygenase-2 (COX-2) | Suppression of protein levels |
| Interleukin-10 (IL-10) | Stimulation of production |
Data synthesized from a study on sesquiterpenoids from Homalomena pendula.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial findings on this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is utilized.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are stimulated with an optimal concentration of lipopolysaccharide (LPS).
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before LPS stimulation.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Quantification: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Anti-inflammatory Cytokine (IL-10) Quantification: The concentration of IL-10 in the culture medium is measured by ELISA.
Western Blot Analysis for iNOS and COX-2
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
While direct evidence for the effect of this compound on specific signaling pathways like NF-κB and MAPK is still emerging, based on its observed downstream effects, a proposed mechanism of action is illustrated below. It is hypothesized that this compound interferes with the upstream signaling cascades that lead to the expression of pro-inflammatory genes.
References
Head-to-head comparison of different Homalomenol A extraction methods
For Researchers, Scientists, and Drug Development Professionals
Homalomenol A, a sesquiterpenoid found in plants of the Homalomena genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory activities. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a head-to-head comparison of various extraction methods for this compound and related sesquiterpenoids, offering insights into their efficiency, advantages, and disadvantages, supported by experimental data from relevant literature.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Below is a summary of quantitative data for conventional and modern extraction techniques. It is important to note that while data for conventional solvent extraction of this compound is available, direct comparative data for modern techniques applied specifically to this compound is limited. Therefore, data from the extraction of similar sesquiterpenoids from other plant matrices are included to provide a representative comparison.
| Extraction Method | Plant Material & Target Compound | Solvent | Key Parameters | Yield | Purity | Reference |
| Conventional Solvent Extraction | Homalomena occulta rhizomes (this compound) | Ethanol | Maceration at room temperature, followed by partitioning | Not explicitly quantified for this compound alone, but part of a multi-compound extract. | Isolated via chromatography | [1] |
| Microwave-Assisted Extraction (MAE) | Inula helenium roots (Alantolactone & Isoalantolactone - Sesquiterpene lactones) | 100% Ethanol | 300 W, 5 min, 30:1 mL/g solvent-to-solid ratio | 54.99 ± 0.11 mg/g (Alantolactone), 48.40 ± 0.19 mg/g (Isoalantolactone) | Not specified | [2] |
| Ultrasound-Assisted Extraction (UAE) | Inula helenium roots (Alantolactone & Isoalantolactone - Sesquiterpene lactones) | 70% Ethanol | 30 min, 25°C, 20:1 mL/g solvent-to-solid ratio | 18.04 mg/g (Alantolactone), 12.77 mg/g (Isoalantolactone) | Not specified | [3] |
| Supercritical Fluid Extraction (SFE) | Cichorium intybus L. roots (Sesquiterpene lactones) | Supercritical CO₂ with 10% Ethanol as co-solvent | 350 bar, 40°C, 120 min | 0.09% (total sesquiterpenes) | More selective than conventional methods | [4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for this compound and similar sesquiterpenoids.
Conventional Solvent Extraction (Maceration)
This traditional method involves soaking the plant material in a solvent to leach out the desired compounds.
Protocol:
-
Air-dry and powder the rhizomes of the Homalomena species.
-
Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 72 hours, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol to fractionate the extract based on polarity. This compound is typically found in the less polar fractions.
-
Subject the desired fraction to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for the isolation and purification of this compound.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Place the powdered and dried plant material (e.g., 10 g) into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 100% ethanol) at a specified solvent-to-solid ratio (e.g., 30:1 mL/g).
-
Seal the vessel and place it in a microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 300 W) for a specific duration (e.g., 5 minutes).
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Proceed with chromatographic techniques for purification.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing mass transfer.
Protocol:
-
Suspend the powdered plant material (e.g., 10 g) in the chosen solvent (e.g., 70% ethanol) in a flask at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Filter the resulting mixture to separate the extract from the plant residue.
-
Concentrate the extract under vacuum.
-
Further purify the extract using chromatography.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. The solvent properties can be tuned by altering pressure and temperature.
Protocol:
-
Grind the dried plant material to a uniform particle size.
-
Load the ground material into the extraction vessel of the SFE system.
-
Pressurize and heat the carbon dioxide to its supercritical state (e.g., 350 bar and 40°C).
-
Introduce a co-solvent such as ethanol (e.g., 10%) to enhance the extraction of moderately polar compounds like sesquiterpenoids.
-
Pump the supercritical fluid through the extraction vessel for a set duration (e.g., 120 minutes).
-
Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the extract and proceed with purification steps.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context of this compound and the experimental processes, the following diagrams are provided.
Signaling Pathways
This compound has been reported to exhibit its anti-inflammatory effects by modulating key signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow
The general workflow for the extraction and isolation of this compound is depicted below.
Caption: A typical workflow for this compound extraction.
Conclusion
The choice of extraction method for this compound significantly impacts the efficiency and sustainability of the process. Conventional solvent extraction, while straightforward, is often time-consuming and requires large volumes of organic solvents. Modern techniques such as MAE, UAE, and SFE offer compelling advantages, including reduced extraction times, lower solvent consumption, and potentially higher yields and selectivity.
For researchers aiming for rapid and efficient extraction, Microwave-Assisted Extraction appears to be a promising method, demonstrating high yields for similar sesquiterpenoids in significantly shorter times. Ultrasound-Assisted Extraction provides a balance of efficiency and milder operating conditions, making it suitable for thermally sensitive compounds. Supercritical Fluid Extraction stands out as a green and highly selective technique, ideal for obtaining high-purity extracts free of organic solvent residues, which is particularly advantageous for pharmaceutical applications.
Ultimately, the optimal extraction method will depend on the specific research or production goals, available equipment, and desired scale of operation. The information provided in this guide serves as a foundation for selecting and optimizing the extraction of this compound for further scientific investigation and development.
References
- 1. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Homalomenol A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Homalomenol A, a sesquiterpenoid showing anti-inflammatory properties, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance.[1] While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal.
Key Chemical Properties of this compound
A comprehensive understanding of a compound's chemical properties is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol [2] |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3] |
| CAS Number | 145400-03-9[2][3] |
Standard Operating Procedure for this compound Disposal
In the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical. The following step-by-step guide, based on general laboratory safety protocols, outlines the recommended disposal procedure.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
2. Waste Segregation and Collection:
-
Solid Waste: If this compound is in a solid form, it should be collected in a designated, labeled, and sealed container for solid chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Given its solubility in various organic solvents, it will likely be part of a flammable liquid waste stream.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be disposed of as contaminated solid waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Flammable" if dissolved in a flammable solvent).
-
Waste containers should be stored in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials, pending collection by a certified waste disposal contractor.
4. Disposal Method:
-
The primary method for the disposal of chemical waste such as this compound is through a licensed hazardous waste disposal company. This typically involves incineration at a high temperature or other approved chemical treatment methods.
-
Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and may be in violation of local regulations.
5. Consultation and Documentation:
-
Always consult your institution's Environmental Health and Safety (EHS) department or chemical safety officer for specific guidance on waste disposal procedures. They will be familiar with local, state, and federal regulations.
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal.
Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical like this compound.
References
- 1. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H26O2 | CID 91884956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:145400-03-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Personal protective equipment for handling Homalomenol A
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Homalomenol A is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing from best practices for handling potentially hazardous chemicals in a laboratory setting.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved, flame-retardant, and anti-static lab coat or gown should be worn to protect against splashes and spills. |
| Chemical-resistant suit | For larger quantities or in situations with a high risk of splashing, a one- or two-piece chemical-resistant suit may be necessary.[2] | |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles or a full-face shield are required to protect against splashes.[1][3] Standard eyeglasses are not sufficient. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of a fume hood or in case of a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[1] | |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes are mandatory to protect against spills.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for safety and experimental integrity.
1. Preparation:
-
Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the compound.
2. Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood to prevent inhalation of any aerosols or dust.
-
Avoid Contact: Minimize direct contact with the compound. Use appropriate tools (spatulas, forceps) for handling.
-
Container Management: Keep containers of this compound tightly closed when not in use.
3. Spill Management:
-
Small Spills: In case of a small spill within the fume hood, absorb the material with a chemical absorbent pad or other suitable inert material. Clean the area with an appropriate solvent.
-
Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures. If trained to do so, contain the spill and use a chemical spill kit.
4. Disposal:
-
Waste Segregation: Dispose of all this compound waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with the contents and hazard information.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
